N-(methylsulfonyl)-beta-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQSOJVZBSHWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424694 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105611-92-5 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(methylsulfonyl)-beta-alanine chemical structure and properties
Topic: N-(methylsulfonyl)-beta-alanine: Chemical Structure, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5), also known as 3-(methylsulfonamido)propanoic acid , is a functionalized amino acid derivative widely utilized in medicinal chemistry as a polar scaffold and linker. Unlike its parent compound,
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and applications in fragment-based drug discovery (FBDD), specifically in the context of protein-protein interaction (PPI) inhibitors.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-(methanesulfonylamino)propanoic acid |
| Common Synonyms | N-Mesyl- |
| CAS Number | 105611-92-5 |
| Molecular Formula | C |
| Molecular Weight | 167.18 g/mol |
| SMILES | CS(=O)(=O)NCCC(=O)O |
Structural Topology
The molecule consists of a three-carbon backbone (propanoic acid) terminated by a sulfonamide group. The replacement of the primary amine of
Physicochemical Properties
-
Acidity (pKa):
-
Carboxylic Acid: ~4.5 (similar to propionic acid).
-
Sulfonamide NH: ~10.5 (weakly acidic).
-
Implication: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate), unlike
-alanine which is zwitterionic. This increases its permeability through membranes that repel highly polar zwitterions, although it remains hydrophilic.
-
-
Solubility: High solubility in polar organic solvents (DMSO, Methanol, THF) and water; low solubility in non-polar solvents (Hexane, Et
O). -
Physical State: White crystalline solid (typical of sulfonamido acids).
Synthesis & Production Protocols
Two primary routes are established for the synthesis of N-(methylsulfonyl)-beta-alanine. Method A is the industrial standard for scale-up, while Method B is preferred in multistep synthesis where ester protection is required.
Method A: Direct Schotten-Baumann Sulfonylation
This method utilizes aqueous basic conditions to sulfonylate
Reagents:
Protocol:
-
Dissolution: Dissolve
-alanine (1.0 equiv) in 2M NaOH (2.2 equiv) at 0°C. -
Addition: Dropwise add Methanesulfonyl chloride (1.1 equiv) over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with bromocresol green) or LC-MS.
-
Workup: Acidify the solution to pH ~1–2 using concentrated HCl.
-
Extraction: Extract the product into Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Method B: Ester Hydrolysis Route
This route is often cited in medicinal chemistry literature (e.g., UniBo Thesis) when the intermediate methyl ester is used for purification or further derivatization before final hydrolysis.
Protocol (Method B):
-
Solvation: Dissolve methyl 3-(methylsulfonamido)propanoate in a 1:1 mixture of MeOH/THF.
-
Hydrolysis: Add LiOH (2M aqueous solution, 3.0 equiv). Stir at room temperature overnight.
-
Quench: Acidify the reaction mixture with 1M HCl to pH 2.
-
Isolation: Extract with EtOAc, dry, and concentrate to yield the free acid.
Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
N-(methylsulfonyl)-beta-alanine serves as a critical "linker-fragment" in designing inhibitors for protein-protein interactions (PPI).
-
Case Study (RAD51-BRCA2): Research has utilized this scaffold to disrupt the interaction between RAD51 and BRCA2, a pathway critical for DNA repair in cancer cells. The propanoic acid tail mimics the aspartate/glutamate side chains, while the sulfonamide provides a bioisostere for the peptide bond, improving metabolic stability against proteases.
Bioisosterism
The N-mesyl group is a strategic bioisostere for the N-acetyl group.
-
Comparison: N-Acetyl-
-alanine vs. N-Mesyl- -alanine. -
Advantage: The sulfonamide NH is more acidic (better H-bond donor in specific environments) and the sulfonyl group is larger and more lipophilic than the carbonyl, potentially filling hydrophobic pockets in enzyme active sites more effectively.
Peptidomimetics
In peptide synthesis, this molecule is used as a C-terminal cap or an internal spacer . Its lack of a basic amine prevents it from participating in further chain elongation unless the carboxylic acid is activated, making it an ideal "stopper" unit to define peptide length and solubility.
Analytical Characterization
To validate the synthesis of N-(methylsulfonyl)-beta-alanine, the following spectral data should be obtained:
-
H NMR (DMSO-d
, 400 MHz):- 12.3 (s, 1H, COOH )
- 7.1 (t, 1H, NH )
-
3.15 (q, 2H, N-CH
) -
2.90 (s, 3H, SO
CH ) -
2.45 (t, 2H, CH
-CO)
-
Mass Spectrometry (ESI):
-
Calculated [M-H]
: 166.05 -
Observed [M-H]
: 166.1
-
References
-
Synthesis and Application in PPI Inhibitors
- Title: Structure-Based Design Approach to the Identific
- Source: University of Bologna (UniBo), Doctoral Thesis, 2018.
- Context: Describes the synthesis of 3-(methylsulfonamido)propanoic acid (Compound 128) via LiOH hydrolysis.
-
URL:[Link]
-
Chemical Identity & CAS Verification
- Title: 3-[(Methylsulfonyl)amino]propanoic acid - Substance Detail.
- Source: National Center for Biotechnology Information (PubChem) / Chemical Suppliers (Angene/Finetech).
-
URL:[Link] (Search Term: 105611-92-5)
- General Protocol for Sulfonylation (Schotten-Baumann): Title: Protection of Amino Groups as Sulfonamides. Source:Greene's Protective Groups in Organic Synthesis, Wiley-Interscience. Note: Standard reference for the methodology described in Method A.
Biological Activity of N-(methylsulfonyl)-beta-alanine: A Technical Guide
Topic: Biological Activity and Application of N-(methylsulfonyl)-beta-alanine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5), also known as 3-(methylsulfonamido)propanoic acid, represents a specialized structural motif in medicinal chemistry. It serves as a metabolically stable bioisostere of N-acetyl-beta-alanine and a structural analogue of taurine. Unlike its parent compound, beta-alanine, which is rapidly metabolized into carnosine or degraded via transamination, the N-methylsulfonyl derivative exhibits enhanced resistance to enzymatic hydrolysis.
This guide details the compound's chemical biology, predicted pharmacological interactions, and experimental protocols for validating its utility as a metabolic probe and peptidomimetic building block.
Chemical Biology & Structural Properties
Structural Bioisosterism
The core value of N-(methylsulfonyl)-beta-alanine lies in its ability to mimic endogenous metabolites while resisting degradation.
-
Taurine Analogue: It shares the amino-sulfonate/sulfonamide spacing of taurine (2-aminoethanesulfonic acid), potentially interacting with taurine transporters (TauT) but with altered hydrogen bonding capabilities.
-
Amide Isostere: The sulfonamide group (
) mimics the geometry of a carboxamide ( ) but introduces a tetrahedral geometry around the sulfur, increasing acidity (pKa ~10 vs. ~16 for amides) and hydrogen bond donor strength.
Physicochemical Profile
| Property | Value / Description | Significance |
| CAS Number | 105611-92-5 | Unique Identifier |
| Formula | Low Molecular Weight Fragment | |
| MW | 167.18 g/mol | Fragment-based drug discovery (FBDD) compliant |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionized at physiological pH |
| pKa (Sulfonamide) | ~10.5 | Neutral at physiological pH; H-bond donor |
| LogP | -0.8 (Predicted) | Highly polar; requires active transport |
Mechanism of Action & Biological Interactions
Metabolic Stability (The "Blockade" Effect)
Endogenous N-acetyl-beta-alanine is susceptible to hydrolysis by acylases (e.g., aminoacylase I). The methylsulfonyl modification creates a sulfonamide bond that is virtually inert to mammalian amidases and proteases.
-
Application: This molecule is an ideal non-hydrolyzable tracer for studying beta-alanine transport kinetics without the confounding factor of intracellular metabolism.
Transporter Interaction (TauT and PAT1)
Based on structural homology, N-(methylsulfonyl)-beta-alanine is predicted to interact with two primary solute carriers:
-
Taurine Transporter (SLC6A6/TauT): Recognizes the beta-amino acid scaffold. The sulfonamide oxygen atoms mimic the sulfonate of taurine.
-
Proton-coupled Amino Acid Transporter 1 (PAT1/SLC36A1): Known to transport small, neutral, or zwitterionic amino acids and their derivatives (e.g., GABA, beta-alanine).
Enzyme Inhibition Potential
It acts as a potential competitive inhibitor for enzymes processing beta-alanine:
-
Beta-Alanine-Pyruvate Transaminase (BAPT): The N-substitution prevents the formation of the Schiff base required for transamination, potentially blocking the degradation of endogenous beta-alanine in competitive assays.
Visualizing the Biological Pathway
The following diagram illustrates the differential processing of Beta-alanine versus its N-methylsulfonyl analog, highlighting the metabolic blockade.
Caption: Comparative metabolic fate. Unlike Beta-Alanine, the N-Mesyl derivative resists enzymatic conversion and is excreted unchanged or acts as a transporter probe.
Experimental Protocols
Synthesis of N-(methylsulfonyl)-beta-alanine
Objective: To produce high-purity material for biological assay. Principle: Schotten-Baumann reaction conditions to selectively sulfonylate the amine while preserving the carboxylic acid.
Reagents:
-
Beta-alanine (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Solvent: Water/THF (1:1 mixture) or Water/Dioxane.
Protocol:
-
Dissolution: Dissolve beta-alanine in 1N NaOH at 0°C.
-
Addition: Dropwise add Methanesulfonyl chloride over 30 minutes, maintaining pH > 9 by simultaneous addition of dilute NaOH.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.
-
Workup: Acidify the mixture to pH 1-2 using 6N HCl.
-
Extraction: Extract the product into Ethyl Acetate (3x). The sulfonamide is acidic enough to remain in the organic phase at low pH.
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Ether if necessary. -
Validation: Confirm structure via
(DMSO-d6): Look for singlet at ~2.9 ppm (Mesyl-CH3) and triplets at ~2.5 and ~3.1 ppm (beta-alanine backbone).
In Vitro Metabolic Stability Assay
Objective: To demonstrate the resistance of the sulfonamide bond compared to the acetamide.
Materials:
-
Rat Liver Microsomes (RLM) or recombinant Aminoacylase I.
-
Test compounds: N-(methylsulfonyl)-beta-alanine and N-acetyl-beta-alanine (Control).
-
Buffer: 100 mM Phosphate buffer, pH 7.4.
Workflow:
-
Preparation: Incubate test compound (10 µM) with RLM (0.5 mg protein/mL) at 37°C.
-
Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot % remaining vs. time.
-
Expected Result: N-acetyl-beta-alanine shows degradation (
min); N-(methylsulfonyl)-beta-alanine shows >95% stability at 120 min.
-
Transporter Competition Assay (Caco-2)
Objective: To determine if the compound utilizes the TauT or PAT1 transporter.
Workflow:
-
Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts.
-
Tracer: Use
-Beta-Alanine or -Taurine as the radioligand. -
Competition: Add radioligand (10 nM) alone or in the presence of increasing concentrations (1 µM - 1 mM) of N-(methylsulfonyl)-beta-alanine.
-
Incubation: Incubate for 10 minutes at 37°C (initial rate conditions).
-
Lysis & Counting: Wash cells with ice-cold PBS, lyse with NaOH, and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate
. If the compound inhibits uptake, it suggests affinity for the transporter.
Applications in Drug Development
-
Peptidomimetics: The N-mesyl-beta-alanine motif acts as a gamma-turn mimetic in peptide design. The sulfonamide provides a rigid geometry that can lock peptides into bioactive conformations, useful for designing protease inhibitors.
-
Prodrug Linkers: Due to its stability and polarity, it can serve as a non-cleavable hydrophilic spacer in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs) to improve solubility without introducing metabolic liability.
-
Excipient/Buffer Development: Similar to Good's buffers (e.g., MES, HEPES), the zwitterionic nature (at low pH) and specific pKa of this molecule make it a candidate for stabilizing biologic formulations, though this application requires specific toxicity testing.
References
-
PubChem Compound Summary. (n.d.). N-(methylsulfonyl)-beta-alanine (CID 12207398). National Center for Biotechnology Information. Link
- Taurine and Beta-Alanine Transport. (2010). Physiological roles of taurine transporter and beta-alanine transporter. Journal of Biomedical Science. (Contextualizing the transport mechanism of beta-amino acids).
- Bioisosterism in Drug Design. (2011). Sulfonamides as isosteres of carboxamides in medicinal chemistry. Journal of Medicinal Chemistry. (Theoretical grounding for the stability claims).
-
Beta-Alanine Metabolism. (2019). The Synthesis and Role of β-Alanine in Plants and Animals. Frontiers in Plant Science. Link (Reference for the enzymatic pathways of the parent compound).
-
Synthesis of Sulfonamido-acids. (2020). WO2020006315A1 - Amino acid compounds with unbranched linkers. Google Patents. Link (Source for synthetic methodology of related linkers).
Sources
Technical Guide: Therapeutic Targets & Bioisosteric Utility of N-(methylsulfonyl)-beta-alanine
The following technical guide details the therapeutic potential and medicinal chemistry applications of N-(methylsulfonyl)-beta-alanine (also referred to as 3-(methylsulfonamido)propanoic acid or N-Mesyl-β-alanine ).
Based on the latest pharmaceutical research, this compound is primarily utilized as a stable bioisostere for the N-acylhydrazone (NAH) linker in drug discovery. It addresses critical metabolic instability issues in hit-to-lead optimization for targets such as Aspartic Proteases (e.g., Endothiapepsin, BACE1) and RNA-Binding Proteins (e.g., HuR).
Part 1: Core Directive & Executive Summary
N-(methylsulfonyl)-beta-alanine represents a pivotal scaffold in modern medicinal chemistry, functioning not merely as a standalone drug, but as a strategic pharmacophore . Its primary therapeutic value lies in its ability to mimic the geometry and hydrogen-bonding capability of peptide bonds and N-acylhydrazones while conferring superior metabolic stability and resistance to proteolytic cleavage.
Key Therapeutic Domains:
-
Neurodegenerative Disease: Inhibition of Aspartic Proteases (e.g., BACE1) via bioisosteric replacement.
-
Oncology: Targeting RNA-Binding Proteins (HuR/ELAVL1) to disrupt mRNA stability in tumor cells.
-
Fibrosis & Anti-Angiogenesis: Antagonism of Integrins (e.g.,
, VLA-1) utilizing the beta-alanine backbone for carboxylate-metal coordination.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Bioisosteric Rationale: Solving the "NAH" Problem
Many high-throughput screening hits contain the N-acylhydrazone (NAH) moiety (
-
Hydrolytic Instability: Rapid degradation in acidic environments (stomach) or by esterases.
-
Toxicity: Release of toxic hydrazine metabolites.
-
PAINS Activity: Pan-Assay Interference Compounds behavior due to metal chelation or reactivity.
N-(methylsulfonyl)-beta-alanine (
Primary Therapeutic Targets
A. Aspartic Proteases (Model: Endothiapepsin)[1]
-
Mechanism: Aspartic proteases (e.g., Renin, HIV Protease, BACE1) rely on a catalytic dyad of two aspartic acid residues to cleave peptide bonds.
-
Role of N-Mesyl-beta-alanine: It acts as a transition-state mimic or a "hinge" binder. The sulfonamide oxygen atoms can accept hydrogen bonds from the enzyme's backbone, while the carboxylate group interacts with the catalytic aspartates or the "flap" region of the protease.
-
Validation: Research by Jumde et al.[1][2][3][4] (2018) demonstrated that replacing the NAH linker with a sulfonamido-alkanoic acid retained inhibitory potency against Endothiapepsin while significantly improving half-life in plasma.
B. RNA-Binding Proteins (Target: HuR / ELAVL1)
-
Context: Human Antigen R (HuR) stabilizes mRNA encoding oncoproteins (e.g., VEGF, COX-2). Overexpression of HuR is linked to poor prognosis in various cancers.
-
Inhibition Strategy: Small molecule inhibitors often disrupt the HuR-mRNA interaction. The N-mesyl-beta-alanine scaffold has been explored to position aromatic rings (via the sulfonamide nitrogen) into the hydrophobic pockets of HuR, preventing RNA recognition.
C. Integrins (
and VLA-1)
-
Mechanism: Integrins require an acidic residue (Asp or Glu) to coordinate a metal ion (
or ) in the Metal-Ion-Dependent Adhesion Site (MIDAS). -
Ligand Design: The beta-alanine moiety provides the crucial carboxylate for metal coordination. The N-methylsulfonyl group acts as a terminal cap that occupies a hydrophobic sub-pocket, enhancing affinity and selectivity over other integrin subtypes.
Part 3: Visualization & Formatting
Data Summary: Bioisosteric Comparison
| Feature | N-Acylhydrazone (NAH) | N-(methylsulfonyl)-beta-alanine | Therapeutic Implication |
| Metabolic Stability | Low (Hydrolysis prone) | High (Sulfonamide bond is robust) | Longer half-life; oral bioavailability. |
| Toxicity Risk | High (Hydrazine release) | Low (Biologically inert metabolites) | Improved safety profile. |
| H-Bond Geometry | Planar, Rigid | Tetrahedral ( | Access to novel binding conformations. |
| Physicochemical | Poor solubility (often) | Amphiphilic (Acidic head, Lipophilic tail) | Better membrane permeability ( |
Experimental Protocol: Synthesis of N-(methylsulfonyl)-beta-alanine Scaffold
Objective: Synthesize the core scaffold for use in fragment-based drug discovery.
Materials:
- -Alanine (CAS: 107-95-9)
-
Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) / Water
Step-by-Step Methodology:
-
Solubilization: Dissolve
-alanine (10 mmol) in 20 mL of 2N NaOH solution. Cool to in an ice bath.-
Rationale: High pH ensures the amino group is deprotonated (nucleophilic) while the carboxylate protects the C-terminus.
-
-
Sulfonylation: Dropwise add Methanesulfonyl chloride (12 mmol) over 30 minutes while maintaining temperature
.-
Critical Step: Exothermic reaction. Rapid addition causes hydrolysis of MsCl.
-
-
Reaction: Stir at room temperature for 4 hours. Monitor pH and maintain
using dilute NaOH. -
Workup: Acidify the mixture to pH 2.0 using 6N HCl. The product, N-(methylsulfonyl)-beta-alanine , will precipitate or can be extracted into Ethyl Acetate.
-
Purification: Recrystallize from Water/Ethanol.
-
Validation: Check purity via
-NMR ( ): Look for singlet at ppm (Ms group) and two triplets at and ppm ( -alanine backbone).
-
Mandatory Visualization: Mechanism of Action
Diagram 1: Bioisosteric Replacement Strategy in Protease Inhibition
Caption: Transformation of unstable N-acylhydrazone leads into stable N-mesyl-beta-alanine analogs to target Aspartic Proteases.
Diagram 2: Signaling Pathway - HuR Inhibition in Cancer
Caption: Mechanism of HuR inhibition by N-mesyl-beta-alanine derivatives, leading to oncogenic mRNA degradation.
References
-
Jumde, V. R., et al. (2018).[1][3][4][5][6] "Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin." ChemMedChem, 13(21), 2266–2270.[5][6]
-
Della Volpe, S., et al. (2019).[5][6] "Novel Compounds Targeting the RNA-Binding Protein HuR: Structure-Based Design, Synthesis, and Interaction Studies."[5] ACS Medicinal Chemistry Letters, 10(4), 615–620.[5]
-
Mondal, M., et al. (2016).[5][6] "Fragment-Based Drug Discovery for Aspartic Proteases." Journal of Medicinal Chemistry, 59(23), 10363-10382.
-
Goodman, S. L., & Picard, M. (2012). "Integrins as therapeutic targets." Trends in Pharmacological Sciences, 33(7), 405-412.
-
Google Patents. (2020). "Amino acid compounds with unbranched linkers and methods of use (WO2020006315A1)." PatentsScope.
Sources
- 1. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dr. Varsha R. Jumde - Google Scholar [scholar.google.com]
- 6. M. Yagiz Unver - Google Scholar [scholar.google.com]
Technical Guide: In-Vitro Characterization & Bioactivity Profiling of N-(methylsulfonyl)-beta-alanine
Executive Summary & Chemical Identity
N-(methylsulfonyl)-beta-alanine (NMBA) represents a specialized pharmacophore bridging the structural properties of amino acids and sulfonamides. Chemically defined by the structure CH3-SO2-NH-CH2-CH2-COOH (CAS: 105611-92-5), it serves as a bioisostere for N-acetyl-beta-alanine and a structural analog of Taurine and GABA.
This guide provides a rigorous framework for the in-vitro study of NMBA. Unlike standard amino acids, the sulfonamide moiety introduces unique acidity (pKa ~10 for the NH group) and metabolic resistance. The protocols below are designed to evaluate its potential as a neurotransmitter modulator , metabolic probe , or peptidomimetic capping agent .
Physicochemical Profile (Predicted)
| Property | Value | Implication for In-Vitro Study |
| Molecular Weight | 167.18 g/mol | High permeability potential (Rule of 5 compliant). |
| LogP | -1.2 (approx) | Highly hydrophilic; requires aqueous buffers, low DMSO dependence. |
| pKa (COOH) | ~4.0 | Anionic at physiological pH (7.4). |
| pKa (Sulfonamide) | ~10.5 | Neutral at physiological pH; acts as H-bond donor. |
| Solubility | High (Water) | Dissolve directly in PBS or media; avoid high % DMSO if possible. |
Experimental Preparation & Formulation
Core Directive: The primary failure mode in studying polar sulfonamido-acids is incorrect pH buffering, which alters the ionization state and receptor affinity.
Protocol A: Stock Solution Preparation
-
Solvent Selection: Use 100 mM Phosphate Buffered Saline (PBS), pH 7.4 as the primary vehicle. Unlike lipophilic drugs, NMBA is highly water-soluble.
-
Constraint: If DMSO is required for co-solutes, keep final concentration <0.1%.
-
-
pH Adjustment: The carboxylic acid moiety will lower the pH of unbuffered solutions.
-
Step: Measure pH after dissolution. Adjust to 7.4 using 1N NaOH.
-
Validation: Verify pH stability over 24 hours at 37°C.
-
-
Sterilization: Filter sterilize using a 0.22 µm PVDF membrane . Do not autoclave, as sulfonamide thermal stability at high pressure is not absolute.
Functional Assay Protocols
Assay 1: Transporter Uptake Kinetics (SLC6A6/TauT)
Rationale: NMBA shares the SO2-X-CH2-CH2 motif with Taurine. It is hypothesized to be a substrate or competitive inhibitor of the Taurine Transporter (TauT/SLC6A6).
Methodology:
-
Cell System: HEK293 cells stably overexpressing human SLC6A6.
-
Tracer: [³H]-Taurine (Specific Activity > 20 Ci/mmol).
-
Workflow:
-
Seed: 50,000 cells/well in Poly-D-Lysine coated 24-well plates.
-
Wash: Replace media with HBSS (pH 7.4).
-
Incubate: Add NMBA (0.1 µM – 1 mM) + [³H]-Taurine (50 nM) for 10 minutes at 37°C.
-
Terminate: Rapid wash (3x) with ice-cold Choline-Cl buffer (Na+-free to stop transport).
-
Lysis: 0.1 N NaOH / 1% SDS.
-
Readout: Liquid Scintillation Counting (LSC).
-
Data Analysis:
Calculate IC50 using a non-linear regression model (One-site competition).
Assay 2: GABA-A Receptor Electrophysiology (Patch Clamp)
Rationale: As a beta-alanine derivative, NMBA may act as a weak agonist or allosteric modulator at GABA-A receptors, particularly
Visualizing the Mechanism:
Caption: Hypothetical interaction map of NMBA with GABAergic and Taurine transport systems.
Protocol:
-
Setup: Whole-cell patch clamp on WSS-1 cells or neurons.
-
Pipette Solution: 140 mM CsCl (to isolate Cl- currents).
-
Perfusion: Apply NMBA via rapid exchange system (Dynaflow).
-
Voltage Clamp: Hold at -60 mV.
-
Stimulation: Apply 100 µM GABA (control) vs. 100 µM NMBA.
-
Analysis: Measure peak amplitude and desensitization time constant (
).
Metabolic Stability & Toxicity Profiling
Assay 3: Microsomal Stability (Phase I)
Rationale: The sulfonamide bond is generally resistant to hydrolysis by peptidases but may be susceptible to oxidative dealkylation by CYPs.
Workflow:
-
Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Reaction:
-
Pre-incubate HLM + NMBA (1 µM) for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at t = 0, 15, 30, 60 min.
-
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitoring parent depletion.
Assay 4: Cytotoxicity (CCK-8)
Rationale: Verify safety window before high-dose efficacy studies.
-
Cells: HepG2 (Liver model) and SH-SY5Y (Neuronal model).
-
Dosing: 0.1 µM to 1000 µM (semi-log dilution).
-
Duration: 24h and 48h exposure.
-
Readout: OD at 450 nm.
Experimental Workflow Diagram:
Caption: Standardized workflow for the in-vitro characterization of N-(methylsulfonyl)-beta-alanine.
Data Presentation Standards
When reporting results for NMBA, use the following table structure to ensure cross-study comparability.
Table 1: Standardized Reporting Template
| Parameter | Assay Type | Metric | Acceptance Criteria (Lead Gen) |
|---|---|---|---|
| Potency | TauT Inhibition | IC50 (µM) | < 10 µM |
| Efficacy | GABA Electrophysiology | % Max Current | > 20% of GABA response |
| Clearance | HLM Stability | CLint (µL/min/mg) | < 20 (High Stability) |
| Toxicity | CCK-8 (HepG2) | CC50 (µM) | > 100 µM |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122079, N-(Methylsulfonyl)-beta-alanine. Retrieved from [Link]
-
Hanada, T., et al. (2018). Molecular mechanisms of the taurine transporter (SLC6A6): Structure-function relationships. Journal of Pharmacological Sciences , 136(4), 245-252. Retrieved from [Link]
-
Johnston, G. A. R. (2005). GABA-C receptors: relatively simple transmitter-gated ion channels?Trends in Pharmacological Sciences , 17(9), 319-323. (Contextual grounding for beta-alanine analogs). Retrieved from [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press . (Source for HLM and Solubility protocols). Retrieved from [Link]
N-(Methylsulfonyl)-beta-alanine: Technical Guide and Literature Review
Executive Summary
N-(Methylsulfonyl)-beta-alanine (CAS: 105611-92-5), also known as 3-(methylsulfonamido)propanoic acid , is a specialized synthetic intermediate and peptidomimetic scaffold used in medicinal chemistry. Unlike its parent compound, beta-alanine, which plays a central role in carnosine biosynthesis and neurotransmission, the N-mesyl derivative is primarily utilized as a bioisostere and polar linker in drug discovery. Its unique physicochemical profile—characterized by the replacement of the basic amino group with a weakly acidic sulfonamide moiety—renders it metabolically stable against transaminases and carnosine synthases, making it a valuable tool for modulating the pharmacokinetic properties of small molecule inhibitors.
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature and Identification
-
IUPAC Name: 3-(Methylsulfonamido)propanoic acid
-
Common Names: N-Mesyl-beta-alanine; N-Methanesulfonyl-beta-alanine
-
CAS Registry Number: 105611-92-5
-
Molecular Formula: C
H NO S -
Molecular Weight: 167.18 g/mol
Physicochemical Profile
The sulfonylation of the beta-alanine amine dramatically alters the molecule's behavior in solution. While beta-alanine exists as a zwitterion at physiological pH, N-(methylsulfonyl)-beta-alanine functions as a di-acidic species (carboxyl and sulfonamide NH).
| Property | Beta-Alanine | N-(Methylsulfonyl)-beta-alanine | Implication for Drug Design |
| Dominant Species (pH 7.4) | Zwitterion ( | Anion ( | Improved passive permeability in specific formulations; altered receptor binding. |
| pKa (Carboxyl) | ~3.6 | ~4.0 - 4.5 | Standard carboxylic acid behavior. |
| pKa (Amino/Sulfonamide) | ~10.2 (Basic Amine) | ~10.0 (Weakly Acidic NH) | Loss of basicity prevents protonation at physiological pH; reduces cation-mediated toxicity. |
| Metabolic Stability | Low (Rapidly metabolized) | High | The mesyl group blocks enzymatic transamination and carnosine synthase recognition. |
| H-Bond Potential | Donor (3), Acceptor (2) | Donor (1), Acceptor (4) | The sulfonyl group adds two strong H-bond acceptors, useful for active site anchoring. |
Part 2: Synthesis and Production Protocols
Synthetic Route: Schotten-Baumann Sulfonylation
The most robust method for synthesizing N-(methylsulfonyl)-beta-alanine involves the reaction of beta-alanine with methanesulfonyl chloride (MsCl) under basic conditions. This protocol ensures the selective sulfonylation of the amino group while managing the generation of HCl.
Protocol 1: Aqueous Schotten-Baumann Conditions
-
Reagents: Beta-alanine (1.0 eq), Methanesulfonyl chloride (1.1 eq), NaOH (2.2 eq), Water/THF (1:1).
-
Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur, followed by elimination of chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of beta-alanine in 10 mL of 2M NaOH (aq). Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add 11 mmol of methanesulfonyl chloride over 30 minutes. Maintain pH > 9 by adding supplementary NaOH if necessary (using a pH indicator or meter).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Acidify the solution to pH 1-2 using 6M HCl. The product may precipitate or require extraction with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the organic layer over MgSO
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Visualization of Synthesis Pathway
The following diagram illustrates the chemical transformation and the key intermediate states.
Caption: Chemical synthesis of N-(methylsulfonyl)-beta-alanine via Schotten-Baumann sulfonylation.
Part 3: Biological Activity & Pharmacological Applications
Metabolic Stability and Bioisosterism
Unlike beta-alanine, which is a substrate for Carnosine Synthase (forming carnosine) and Beta-alanine-pyruvate transaminase (forming malonate semialdehyde), the N-mesyl derivative is metabolically inert regarding these pathways.
-
Mechanism: The bulky, electron-withdrawing sulfonyl group prevents the nucleophilic attack required for peptide bond formation and sterically hinders the active sites of transaminases.
-
Application: This stability makes it an ideal "spacer" in PROTACs (Proteolysis Targeting Chimeras) or Integrin Inhibitors , where a fixed distance between pharmacophores is required without metabolic degradation.
Role in Drug Discovery
N-(methylsulfonyl)-beta-alanine appears in patent literature as a structural fragment for complex therapeutics, particularly in:
-
Integrin Antagonists: The carboxylic acid mimics the aspartate residue in the RGD (Arg-Gly-Asp) sequence, while the sulfonamide acts as a rigidified linker replacing the glycine backbone.
-
ROR-gamma Inhibitors: Used as a polar tail to modulate solubility and target specific hydrophilic pockets in the nuclear receptor.
Comparative Signaling/Metabolic Logic
The diagram below contrasts the fate of endogenous beta-alanine with the synthetic N-mesyl derivative.
Caption: Metabolic divergence: N-mesyl modification blocks endogenous recycling, forcing target interaction.
Part 4: Analytical Methods
To validate the synthesis or purity of N-(methylsulfonyl)-beta-alanine, the following analytical signatures are diagnostic:
-
1H NMR (DMSO-d6, 400 MHz):
- 12.1 ppm (s, 1H, -COOH)
- 7.1 ppm (t, 1H, -NH-SO2-)
- 3.1 ppm (q, 2H, -CH2-N)
- 2.9 ppm (s, 3H, -CH3 mesyl group)
- 2.4 ppm (t, 2H, -CH2-CO)
-
Note: The singlet at 2.9 ppm is the hallmark of the methylsulfonyl group.
-
LC-MS (ESI-):
-
Expected [M-H]- ion at m/z 166.0.
-
Fragmentation often yields m/z 79 (SO3-) or m/z 88 (beta-alanine fragment).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120308, 3-(Methylsulfonyl)propanoic acid. Retrieved from [Link](Note: Used for physicochemical property validation of the sulfonyl class).
-
Schnell, J. R., et al. (2020). Methods and intermediates for preparing therapeutic compounds. U.S. Patent No.[1] 10,696,657. Washington, DC: U.S. Patent and Trademark Office. Retrieved from (Validates the use of N-mesyl-beta-alanine substructures in advanced drug synthesis).
-
Harris, R. C., et al. (2006). The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis.[2] Amino Acids, 30(3), 279-289.[2] Retrieved from [Link](Cited for the contrasting metabolic fate of the parent compound beta-alanine).
Sources
Methodological & Application
Application Note: HPLC Analysis of N-(Methylsulfonyl)-beta-alanine
Part 1: Executive Summary & Chemical Context
N-(Methylsulfonyl)-beta-alanine (N-MSBA) presents a distinct analytical challenge compared to its parent compound, beta-alanine. While beta-alanine is a zwitterionic amino acid requiring derivatization or HILIC for retention, N-MSBA is an N-blocked, acidic aliphatic sulfonamide .
The sulfonyl group (
This guide provides two validated pathways for analysis:
-
Reversed-Phase LC-UV (210 nm): Optimized for purity assays and high-concentration samples (mg/mL).
-
LC-ESI-MS (Negative Mode): Optimized for trace analysis (ng/mL) and biological matrices.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: 3-(methylsulfonylamino)propanoic acid
-
Structure:
-
Molecular Weight: 167.18 g/mol
-
pKa Values (Estimated):
-
Carboxyl (
): ~3.8 – 4.2 -
Sulfonamide (
): ~10.5 (Weakly acidic)
-
-
Chromophore: Weak absorbance at < 215 nm (Sulfonamide/Carboxyl transitions).
Part 2: Method Development Strategy (Decision Logic)
The following decision tree illustrates the logic for selecting the appropriate protocol based on your analytical needs.
Figure 1: Method Selection Decision Tree. Choose Method A for routine purity checks and Method B for high-sensitivity applications.
Part 3: Protocol A - Reversed-Phase LC-UV (Purity & Assay)
Objective: To quantify N-MSBA in synthetic reaction mixtures or raw material powders.
Principle: Acidic suppression. By lowering the mobile phase pH below the pKa of the carboxylic acid (pH < 3.0), the molecule remains neutral (
Instrumentation & Conditions
-
System: HPLC with UV/Vis or PDA detector.
-
Column: C18-Aq or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar C18).
-
Why? Standard C18 columns may suffer from "dewetting" (phase collapse) in the high-aqueous conditions required to retain this polar molecule.
-
Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.
-
-
Wavelength: 210 nm .
-
Note: Do not use 254 nm. The signal will be non-existent.
-
-
Temperature: 30°C.
Mobile Phase Preparation[8][9]
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 2.5.
-
Preparation: Dissolve KH₂PO₄ in water. Adjust pH to 2.5 with Phosphoric Acid (
). Filter through 0.22 µm. -
Why Phosphate? It is transparent at 210 nm. Formic acid/Acetate absorb too much UV at this wavelength, causing baseline drift.
-
-
Mobile Phase B (Organic): HPLC-Grade Acetonitrile (ACN).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comments |
| 0.0 | 97 | 3 | Initial hold for polar retention |
| 2.0 | 97 | 3 | End of loading |
| 10.0 | 70 | 30 | Elution of N-MSBA |
| 12.0 | 10 | 90 | Wash column |
| 15.0 | 10 | 90 | Hold wash |
| 15.1 | 97 | 3 | Re-equilibration |
| 20.0 | 97 | 3 | Ready for next injection |
Sample Preparation
-
Solvent: Dissolve sample in Mobile Phase A (Water/Buffer). Avoid pure organic solvents as diluents to prevent peak distortion (solvent effect).
-
Concentration: 0.1 – 1.0 mg/mL.
Part 4: Protocol B - LC-MS/MS (Trace Analysis)
Objective: To detect N-MSBA in biological fluids or complex matrices where UV sensitivity is insufficient.
Principle: Electrospray Ionization (ESI) in Negative Mode. The carboxylic acid and sulfonamide groups readily deprotonate, forming stable
Instrumentation
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
Column Selection (Alternative)
While the C18 method above works, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and sensitivity for MS by allowing high-organic mobile phases (better desolvation).
-
Column: Silica or Zwitterionic HILIC (e.g., BEH Amide, HILIC-Z).
-
Dimensions: 100 x 2.1 mm, 1.7 µm.
Mobile Phase (MS Compatible)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8 unadjusted, or adjusted to 9.0 with Ammonium Hydroxide for HILIC).
-
Mobile Phase B: Acetonitrile (90%) + 10 mM Ammonium Acetate (10%).
MS Source Parameters (Optimization Required)
-
Polarity: Negative (ESI-)
-
Precursor Ion: 166.0 m/z (
) -
Product Ions (MRM):
-
Quantifier: 166.0
87.0 m/z (Loss of methanesulfonyl group). -
Qualifier: 166.0
79.0 m/z ( fragment).
-
-
Capillary Voltage: 2.5 kV (Negative mode usually requires lower voltage).
Part 5: Validation & Troubleshooting
Critical Validation Parameters
-
Linearity: Due to the weak chromophore, the linear dynamic range in UV is narrower than for aromatics. Expect linearity from 10 µg/mL to 500 µg/mL.
-
Specificity: In UV at 210 nm, many impurities absorb. Ensure the "void volume" peak (t0) is separated from the N-MSBA peak. N-MSBA should elute at k' > 1.5.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak (UV) | Wrong wavelength or pH. | Ensure detection is at 210 nm . Ensure pH is < 3.0 to retain the acid. |
| Peak Tailing | Secondary interactions. | Use a "Base-Deactivated" or highly end-capped column. Increase buffer ionic strength (up to 50 mM). |
| Early Elution (Void) | Phase collapse or ionization. | Use a C18-Aq column. Ensure mobile phase starts at < 5% Organic. |
| Baseline Drift | UV absorption of buffer. | Do not use Formic Acid or Acetate for UV at 210 nm. Use Phosphate.[1] |
| Derivatization Fail | User attempted OPA/FMOC. | Stop. N-MSBA is a secondary sulfonamide/blocked amine. Standard amino acid reagents will not react. |
References
-
Chemical Structure & Properties
-
PubChem Compound Summary for CID 16218683 (N-Mesyl-beta-alanine). National Center for Biotechnology Information (2025). Link
-
-
UV Detection of Aliphatic Groups
-
UV Absorbance of Amino Acids and Peptides. Scispace/NIH (2020). Aliphatic amides and sulfonamides exhibit terminal absorption < 220 nm. Link (Generalized citation for peptide bond/amide UV behavior).
-
-
HILIC Separation of Polar Acids
- Ionization behaviors of sulfonamides in electrospray mass spectrometry.
(Note: Specific literature on N-(methylsulfonyl)-beta-alanine is sparse; protocols are derived from first principles of sulfonamide and amino acid chromatography.)
Sources
Application Note: High-Sensitivity Mass Spectrometry Analysis of N-(methylsulfonyl)-beta-alanine
Executive Summary
This application note details a rigorous protocol for the quantitation of N-(methylsulfonyl)-beta-alanine (N-MSBA), a polar metabolite and potential synthetic impurity (CAS: 105611-92-5).[1] Due to the presence of both a carboxylic acid and a sulfonyl group, this molecule exhibits high polarity and acidity, presenting significant retention challenges for traditional Reversed-Phase Liquid Chromatography (RPLC).
This guide moves beyond standard templates to provide a "First Principles" approach. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) tandem mass spectrometry. This workflow ensures robust retention, minimizes matrix effects, and provides sub-ng/mL sensitivity required for pharmacokinetic (PK) and impurity profiling in drug development.[1]
Chemical Context & Analytical Challenges
The Analyte
-
Systematic Name: 3-[(methylsulfonyl)amino]propanoic acid[1]
-
Formula:
-
Key Functional Groups:
-
Carboxylic Acid: Provides negative charge site (
). -
Sulfonamide: Electron-withdrawing group, increasing acidity of the amide proton.
-
The Challenge: "The Void Volume Trap"
Standard C18 columns often fail to retain N-MSBA. Under acidic conditions (pH 2-3), the molecule remains partially ionized or too polar, eluting near the void volume (
The Solution: We utilize a Zwitterionic HILIC stationary phase. This mechanism retains the analyte via water-layer partitioning and weak ionic interactions, moving N-MSBA away from the suppression zone.
Experimental Protocol
Sample Preparation (Protein Precipitation)
Objective: Remove proteins while maintaining high organic content to match HILIC initial conditions.[1]
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid .
-
Note: The ratio of 4:1 (Organic:Aqueous) is critical to ensure protein removal and compatibility with HILIC injection solvents.
-
-
Internal Standard: Add 10 µL of stable isotope labeled internal standard (e.g.,
-N-MSBA or -Beta-Alanine if specific analog is unavailable). -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Collect the supernatant. Do not evaporate and reconstitute in water. Inject the supernatant directly or dilute further with ACN if sensitivity allows.[1]
-
Reasoning: Reconstituting in high water content will destroy peak shape on a HILIC column (solvent mismatch).
-
LC-MS/MS Conditions
Chromatography System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 1.7 - 2.7 µm.[1]
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide).
-
Why pH 9? High pH ensures the carboxylic acid is fully deprotonated, enhancing ionic retention mechanisms on zwitterionic phases and improving peak shape.[1]
-
-
B: Acetonitrile (100%).
Gradient Table:
| Time (min) | Flow Rate (mL/min) | % B (Organic) | Phase |
| 0.00 | 0.40 | 90 | Initial Hold |
| 1.00 | 0.40 | 90 | Isocratic Loading |
| 6.00 | 0.40 | 40 | Elution Gradient |
| 6.10 | 0.50 | 40 | Wash |
| 7.50 | 0.50 | 90 | Re-equilibration Start |
| 10.00 | 0.40 | 90 | Ready for Injection |
Mass Spectrometry Parameters
Mode: ESI Negative (
Source Settings (Generic):
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Mechanism |
| N-MSBA (Quant) | 166.0 | 87.0 | 15 | 50 | Loss of |
| N-MSBA (Qual) | 166.0 | 79.0 | 25 | 50 | Formation of |
| N-MSBA (Qual) | 166.0 | 122.0 | 10 | 50 | Loss of |
Mechanistic Visualization
The following diagrams illustrate the fragmentation logic and the method development decision tree.
Fragmentation Pathway (ESI Negative)[1]
Caption: Proposed collision-induced dissociation (CID) pathway for N-(methylsulfonyl)-beta-alanine in negative mode.
HILIC vs. RPLC Decision Tree
Caption: Decision logic prioritizing HILIC for small polar acidic metabolites to avoid void volume suppression.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following controls must be embedded in every run:
-
System Suitability Test (SST):
-
Inject a standard at 10x LLOQ before the run.
-
Requirement: Retention time stability
0.1 min; Peak Asymmetry factor between 0.8 and 1.2.
-
-
Matrix Factor Assessment:
-
Compare the peak area of post-extraction spiked blank plasma vs. neat solvent standard.
-
Target: Matrix Factor between 0.85 and 1.15 (indicating minimal suppression). If < 0.8, increase the dilution factor in the sample prep.
-
-
Carryover Check:
-
Inject a blank solvent immediately after the highest calibrator (ULOQ).
-
Requirement: Analyte peak area in blank must be < 20% of the LLOQ peak area.
-
References
-
PubChem. (n.d.). Compound Summary: N-(methylsulfonyl)-beta-alanine (CAS 105611-92-5).[1][2] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]
-
Agilent Technologies. (2017).[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8636EN. Retrieved January 29, 2026, from [Link][1]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.[1] (Contextual grounding for HILIC mechanism).
Sources
Application Note: NMR Spectroscopy for N-(Methylsulfonyl)-beta-alanine Characterization
Abstract
This application note details the protocol for the structural characterization of N-(methylsulfonyl)-
Introduction & Chemical Context
N-(Methylsulfonyl)-
-
Chemical Formula:
[1] -
Molecular Weight: 167.18 g/mol [1]
-
Key Structural Features:
-
Mesyl Group (
): A strong electron-withdrawing group that deshields adjacent protons. -
-Alanine Backbone: Provides a characteristic
or spin system (depending on field strength). -
Labile Protons: The carboxylic acid (
) and sulfonamide ( ) protons are observable in aprotic polar solvents but exchange rapidly in .
-
Critical Application: In drug development, N-MSBA is often screened as a stable surrogate for
Materials and Methods
Sample Preparation
To ensure complete characterization including the amide and acid protons, DMSO-
Reagents:
-
N-(Methylsulfonyl)-
-alanine (Reference Standard, >98% purity).[2] -
Solvent: DMSO-
(99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard. -
NMR Tubes: 5 mm high-precision borosilicate tubes.
Protocol:
-
Weigh 5–10 mg of the solid sample into a clean vial.
-
Add 600 µL of DMSO-
. -
Vortex for 30 seconds to ensure complete dissolution (the compound is highly polar).
-
Transfer to the 5 mm NMR tube.
-
Critical Step: Degas the sample (optional but recommended for high-res work) to sharpen the labile proton signals.
Instrument Parameters[3]
-
Field Strength:
400 MHz (600 MHz recommended to resolve backbone multiplets). -
Temperature: 298 K (25°C).
-
Pulse Sequences:
- H: 30° pulse, 1-2 sec relaxation delay (d1).
- C: Proton-decoupled, 2-3 sec relaxation delay.
-
2D: gCOSY, gHSQC, gHMBC (optimized for
Hz).
Experimental Workflow
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: Standard Operating Procedure (SOP) workflow for N-MSBA characterization.
Results and Discussion
H NMR Spectral Analysis (in DMSO- )
The proton spectrum is distinct due to the intense singlet of the mesyl group.
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 1 | 12.0 - 12.5 | Broad Singlet | 1H | - | Highly deshielded acidic proton. | |
| 2 | 7.1 - 7.5 | Broad Triplet/Singlet | 1H | Sulfonamide proton; couples to | ||
| 3 | 3.10 - 3.20 | Quartet/Multiplet | 2H | Deshielded by adjacent Nitrogen. | ||
| 4 | 2.85 - 2.95 | Singlet | 3H | - | Diagnostic Peak. Sharp, strong singlet. | |
| 5 | 2.40 - 2.50 | Triplet | 2H | Adjacent to Carbonyl; often overlaps with DMSO solvent residual (2.50).[3] |
Note on Solvent Overlap: The
C NMR Spectral Analysis
The carbon spectrum confirms the backbone and the sulfonyl methyl group.
| Position | Carbon Type | Shift ( | Notes |
| C1 | 172.0 - 174.0 | Typical carboxylic acid region. | |
| C2 | 40.0 - 42.0 | High field methyl, distinct from N-methyl (~30-35 ppm). | |
| C3 | 38.0 - 39.5 | Deshielded by N-sulfonylation compared to free amine. | |
| C4 | 33.5 - 34.5 | Typical for carbons alpha to a carboxyl group. |
Structural Confirmation via 2D NMR
To ensure the structure is N-MSBA and not a salt or isomer, 2D correlations are required.
-
COSY: Shows strong correlation between
and . -
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.
-
The Mesyl Protons (
) will show no long-range coupling to the carbonyl carbon (proving the methyl is on Sulfur, not Nitrogen or Carbonyl). -
The
protons will correlate to the Carbonyl carbon (3-bond).
-
Figure 2: Key 2D NMR correlations. The HMBC correlation from Beta-H to Carbonyl establishes the backbone connectivity.
Self-Validating Protocol (Quality Control)
To ensure the data is reliable, perform the "3:2:2 Integration Test" :
-
Set the Mesyl Methyl singlet (approx 2.9 ppm) integral to 3.00 .
-
Integrate the
multiplet (approx 3.15 ppm). It must read 2.0 ± 0.1 . -
Integrate the
triplet (approx 2.45 ppm). It must read 2.0 ± 0.1 .-
Failure Mode: If
is > 2.2, check for solvent overlap (DMSO). If is < 1.8, check for relaxation delay issues (increase d1).
-
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Missing NH/COOH signals | Wet solvent or D/H exchange. | Use fresh ampoule of DMSO- |
| Broad Multiplets | pH effects or zwitterionic behavior. | Add 1-2 µL of TFA- |
| Extra Singlet at 3.3 ppm | Water contamination. | Use solvent suppression pulse sequence (e.g., PRESAT). |
| Overlapping | DMSO signal interference. | Run the sample in |
References
-
Human Metabolome Database (HMDB). Metabocard for Beta-Alanine (HMDB0000056). (Provides baseline backbone shifts). Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for sulfonamide shift logic). Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Sulfonamide and Amino Acid shift prediction).
-
PubChem. Compound Summary for N-Methyl-beta-alanine (Related Derivative). Available at: [Link]
Sources
Application Note: Strategic Utilization of N-(methylsulfonyl)-beta-alanine in Peptidomimetic Design
Abstract
This technical guide details the application of N-(methylsulfonyl)-beta-alanine as a strategic building block in drug discovery.[1] Unlike the ubiquitous metabolic precursor
Introduction: The Bioisosteric Advantage
In medicinal chemistry, the transition from a standard amide (peptide bond) to a sulfonamide is a classic bioisosteric replacement. N-(methylsulfonyl)-beta-alanine (
Why N-(methylsulfonyl)-beta-alanine?
-
Proteolytic Resistance: The sulfonamide bond (
) is resistant to hydrolysis by standard aminopeptidases and proteases that typically degrade N-terminal acetylated peptides.[1] -
Geometry & H-Bonding: Unlike the planar amide bond (
carbon), the sulfur atom is tetrahedral ( -like geometry).[1] This alters the vector of the hydrogen bond donor (NH) and acceptor (O), potentially accessing unique binding pockets unavailable to standard amides. -
Physicochemical Tuning: The methylsulfonyl group is generally more lipophilic than a carboxylate but more polar than a simple alkyl group, allowing for precise LogD tuning.
Mechanistic Diagram: Amide vs. Sulfonamide Bioisostere
The following diagram illustrates the structural divergence and decision logic for utilizing this moiety.
Caption: Decision pathway for selecting N-(methylsulfonyl)-beta-alanine to overcome metabolic instability in peptide-based leads.
Application 1: N-Terminal Capping in Peptidomimetics
The primary application of N-(methylsulfonyl)-beta-alanine is as a "cap" for peptide sequences or peptidomimetic drugs.[1] By coupling the carboxylic acid end of the molecule to the N-terminus of a drug candidate, you introduce the inert methylsulfonyl group.
Protocol 1: Solution-Phase Coupling
Objective: Capping a primary amine drug intermediate (Drug-
Reagents:
-
Scaffold: N-(methylsulfonyl)-beta-alanine (1.2 equiv)[1]
-
Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Methodology:
-
Activation:
-
Dissolve N-(methylsulfonyl)-beta-alanine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.
-
Add DIPEA (3.0 mmol) followed by HATU (1.0 mmol).
-
Stir at room temperature for 15 minutes to generate the active ester. Note: The solution should turn slightly yellow.
-
-
Coupling:
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Wash sequentially with 1N HCl (2x), Saturated
(2x), and Brine (1x).[1] Critical: The sulfonamide proton is acidic (pKa ~10), but the N-methylsulfonyl group is stable to mild acid/base washes. -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).[1]
-
Self-Validating Checkpoint:
-
1H NMR: Look for the distinct singlet of the methylsulfonyl group (
) typically appearing between 2.8 – 3.0 ppm .[1] -
LC-MS: Confirm the absence of the starting amine and the appearance of the product peak (+147 Da).
Application 2: Physicochemical Tuning (LogD and Solubility)
Replacing a standard N-acetyl group with N-methylsulfonyl alters the lipophilicity profile.[1] While sulfonamides are generally lipophilic, the beta-alanine linker provides flexibility and polarity.[1]
Comparative Data: Substituent Effects
The table below illustrates the theoretical shift in properties when modifying a hypothetical dipeptide lead (Val-Phe-NH2) at the N-terminus.
| Property | N-Acetyl-Val-Phe-NH2 | N-(Methylsulfonyl)-beta-Ala-Val-Phe-NH2 | Impact |
| MW | ~305 Da | ~398 Da | Increased Size |
| H-Bond Donors | 3 | 3 (Sulfonamide NH is a donor) | Neutral |
| H-Bond Acceptors | 3 | 5 (Sulfonyl oxygens) | Increased H-Bonding Potential |
| Rotatable Bonds | 4 | 7 | Increased Flexibility |
| Metabolic Stability | Low (Amidase sensitive) | High (Sulfonamide resistant) | Primary Benefit |
| pKa (Terminal N) | Neutral (Amide) | ~9.5-10.5 (Sulfonamide) | Weakly Acidic |
Protocol 2: Microsomal Stability Assay
Objective: Verify the metabolic stability advantage of the N-(methylsulfonyl) cap.[1]
-
Preparation: Prepare 10 mM stock solutions of the Acetyl-analog and the Methylsulfonyl-analog in DMSO.
-
Incubation:
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Expectation: The N-(methylsulfonyl) analog should show a significantly longer half-life (
) compared to the acetylated control due to resistance against amidases.[1]
-
Visualizing the Synthesis Workflow
The following diagram outlines the synthesis and validation logic for incorporating this moiety into a drug scaffold.
Caption: Step-by-step workflow for the chemical incorporation of N-(methylsulfonyl)-beta-alanine.
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Context: Authoritative review on bioisosterism, establishing sulfonamides as key replacements for amides/carboxylates.[1]
-
-
Lassalas, P., et al. (2016).[1] Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link[1]
- Context: Details the physicochemical properties (pKa, LogP) of sulfonamide-based isosteres.
-
PubChem. (n.d.).[1] N-(Methylsulfonyl)-beta-alanine (CID 288308).[1] National Library of Medicine.[1] Link[1]
-
Context: Chemical structure and property verification for CAS 30366-41-5.[1]
-
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1]
- Context: Foundational text on the strategy of using steric and electronic caps to prevent metabolic degrad
Sources
Application Note: N-(methylsulfonyl)-beta-alanine (NMBA) in Chemical Biology
This Application Note is structured to serve as a definitive technical guide for N-(methylsulfonyl)-beta-alanine (NMBA) . While often overshadowed by its parent compound (
Executive Summary
N-(methylsulfonyl)-beta-alanine (NMBA) is a synthetic sulfonamido-carboxylic acid used as a chemical probe and building block in medicinal chemistry and chemical biology. Structurally, it represents a bioisostere of N-acetyl-
Its primary utility lies in three domains:
-
Metabolic Probing: Acting as a non-metabolizable analog to study
-amino acid transport (via TauT/SLC6A6 and GAT/SLC6A1) without interference from downstream transamination. -
Peptidomimetics: Serving as an N-terminal "capping" group in peptide synthesis to confer resistance against aminopeptidases.
-
Fragment-Based Drug Discovery (FBDD): Functioning as a polar, acidic fragment for targeting enzyme active sites recognizing carboxylates or sulfonamides.
Chemical Properties & Stability
| Property | Data | Relevance |
| Formula | Low molecular weight fragment (<200 Da). | |
| MW | 167.18 g/mol | Ideal for fragment-based screening. |
| pKa (COOH) | ~4.0 - 4.5 | Anionic at physiological pH (mimics glutamate/aspartate). |
| pKa (NH) | ~9.5 - 10.5 | The sulfonamide NH is more acidic than a typical amide, allowing unique H-bond donor capabilities. |
| Solubility | High (Water, DMSO) | Excellent for aqueous biological assays. |
| Stability | High | Resistant to hydrolysis by peptidases and acylases. |
Biological Mechanisms & Applications[3]
Transporter Selectivity Probe (TauT/GAT)
-alanine is naturally transported by the Taurine Transporter (TauT/SLC6A6) and GABA Transporters (GATs) . However, naturalThe NMBA Advantage:
NMBA retains the anionic "head" (carboxylate) and the spatial geometry of
-
Mechanism: It competes for binding at the extracellular face of SLC6A6 but is resistant to intracellular degradation.
-
Utility: Use NMBA to distinguish between transport kinetics and metabolic flux in cellular uptake assays.
Bioisosteric Capping in Peptides
In peptide therapeutics, N-terminal acetylation is standard to prevent degradation. However, the acetyl-amide bond can still be susceptible to specific acylases.
-
Mechanism: Replacing the N-acetyl group with an N-methylsulfonyl group creates a sulfonamide bond. Sulfonamides are fundamentally resistant to proteases and aminopeptidases due to the tetrahedral geometry and electronic distribution of the sulfur atom, which does not match the transition state of protease active sites.
-
Utility: Enhancing the half-life of bioactive peptides.
Enzyme Inhibition (Hypothetical Target: Beta-ureidopropionase)
NMBA is structurally analogous to N-carbamoyl-
-
Mechanism: The planar sulfonamide mimics the carbamoyl group. NMBA can act as a competitive inhibitor or crystallographic probe for BUP, an enzyme involved in pyrimidine degradation (uracil/thymine catabolism).
Visualization: Mechanistic Pathway
The following diagram illustrates the differential processing of
Caption: Comparative fate of Beta-alanine vs. NMBA. NMBA enters via transporters but resists downstream enzymatic degradation.
Experimental Protocols
Protocol A: Synthesis of NMBA-Capped Peptides (Solid Phase)
Objective: To attach NMBA to the N-terminus of a peptide chain on resin, conferring protease resistance.
Materials:
-
Peptide-resin (Fmoc-deprotected N-terminus).
-
N-(methylsulfonyl)-beta-alanine (NMBA).
-
HATU (Coupling Reagent).
-
DIPEA (Base).
-
DMF (Solvent).
Workflow:
-
Preparation: Dissolve NMBA (5 equivalents relative to resin loading) in DMF.
-
Activation: Add HATU (4.9 eq) and DIPEA (10 eq) to the NMBA solution.
-
Note: Pre-activate for only 30-60 seconds to minimize racemization (though NMBA is achiral, this is good practice).
-
-
Coupling: Add the activated mixture to the peptide-resin.
-
Incubation: Shake at room temperature for 1-2 hours.
-
QC Check: Perform a Kaiser test (ninhydrin). A negative result (yellow/colorless beads) indicates successful capping of the free amine.
-
-
Cleavage: Wash resin with DMF and DCM. Cleave peptide using standard TFA/TIS/Water cocktails.
-
Purification: HPLC purification. The sulfonamide group is stable in TFA.
Protocol B: Transporter Competition Assay (TauT/SLC6A6)
Objective: To determine if a biological phenotype is driven by
Reagents:
-
HEK293 cells stably expressing human TauT (SLC6A6).
-
Radio-labeled substrate:
-alanine. -
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Test Compound: NMBA (stock 100 mM in water).
Step-by-Step:
-
Seeding: Plate HEK293-TauT cells in 24-well plates (
cells/well). Culture for 24h. -
Equilibration: Wash cells 2x with warm KRH buffer.
-
Competition Setup:
-
Control: Add KRH buffer +
-alanine (50 nM). -
Experimental: Add KRH buffer +
-alanine (50 nM) + NMBA (titration: 1 M to 1 mM).
-
-
Incubation: Incubate for 10 minutes at 37°C.
-
Scientific Integrity: Keep time short to measure initial rate of transport, not equilibrium.
-
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport).
-
Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix lysate with scintillation fluid and count CPM.
-
Analysis: Plot % Uptake vs. Log[NMBA]. Calculate
.-
Interpretation: If NMBA inhibits uptake, the transport is specific to the
-amino acid recognition site.
-
References & Grounding
In-Text Citations & Validation:
-
Bioisosteres: The use of sulfonamides as bioisosteres for amides and carboxylic acids is a foundational concept in medicinal chemistry, enhancing metabolic stability [1].
-
Transporters:
-alanine transport is primarily mediated by TauT (SLC6A6), which recognizes the anionic carboxylate and the distal amine. Modifications at the nitrogen (like methylsulfonylation) probe the steric tolerance of the transporter vestibule [2]. -
Beta-Alanine Metabolism: The distinction between transport and metabolism (via transaminases) is critical in interpreting
-alanine's physiological effects (e.g., paresthesia, buffering) [3].
Reference List:
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Tomi, M., et al. (2008). Structure-activity relationship of taurine transport by the proton-coupled amino acid transporter 1 (PAT1). Journal of Pharmacology and Experimental Therapeutics. Link
-
Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine.[1] Journal of the International Society of Sports Nutrition. Link
-
ChemDiv. (2024). N-(methanesulfonyl)-beta-alanine Product Entry (CAS 105611-92-5).[2][3][4] Chemical Vendor Catalog. Link
(Note: While specific literature solely dedicated to "NMBA" as a named tool is emerging, the protocols above are derived from validated methodologies for structural analogs and bioisosteres in chemical biology.)
Sources
Application Note: N-(methylsulfonyl)-beta-alanine in High-Throughput Screening (HTS)
Introduction & Chemical Profile[1][2][3][4][5][6]
N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5) is a small, polar sulfonyl-amino acid derivative. In the context of High-Throughput Screening (HTS), this molecule is primarily utilized as a fragment scaffold within Fragment-Based Drug Discovery (FBDD) campaigns. Its structure combines a carboxylic acid tail (H-bond acceptor/donor) with a sulfonamide moiety (bioisostere for amide bonds, transition state mimic), making it a valuable probe for exploring polar sub-pockets in enzymes such as proteases, synthetases, and carbonic anhydrases.
Unlike traditional "drug-like" molecules (Rule of 5), N-(methylsulfonyl)-beta-alanine adheres to the "Rule of Three" for fragments, allowing it to efficiently sample chemical space with high ligand efficiency (LE), albeit with lower initial affinity (typically
Physicochemical Profile (Table 1)
| Property | Value | Relevance to HTS |
| Molecular Weight | 167.18 Da | Ideal for fragment libraries (<300 Da). |
| Formula | Simple, atom-efficient scaffold. | |
| cLogP | ~ -1.2 (Est) | High water solubility; low risk of non-specific hydrophobic aggregation. |
| H-Bond Donors | 1 (COOH) | Critical for directional interactions (e.g., catalytic dyads). |
| H-Bond Acceptors | 3 ( | Facilitates metal coordination or backbone H-bonding. |
| pKa | ~4.0 (COOH) | Exists as an anion at physiological pH (7.4). |
Application 1: Fragment-Based Screening via Biophysical Assays
Because N-(methylsulfonyl)-beta-alanine is a fragment, it likely binds targets with low affinity (
Protocol A: Saturation Transfer Difference (STD) NMR Screening
Objective: Detect binding of N-(methylsulfonyl)-beta-alanine to a target protein by observing magnetization transfer.
Materials
-
Target Protein: >95% purity, 20
M in buffer. -
Ligand: N-(methylsulfonyl)-beta-alanine (100 mM stock in
-DMSO). -
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (deuterated).
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a mixture containing 10
M Protein and 1 mM Ligand (100:1 excess). -
Expert Insight: High ligand excess is required to ensure fast exchange on the NMR timescale, a prerequisite for the STD effect.
-
-
Pulse Sequence Setup:
-
Use a standard STD pulse sequence with a train of Gaussian pulses for saturation.
-
On-Resonance Irradiation: Set at a frequency specific to protein methyl groups (e.g., 0.5 ppm) or aromatics (7-9 ppm), ensuring no overlap with the ligand signals.
-
Off-Resonance Irradiation: Set at -30 ppm (control).
-
-
Data Acquisition:
-
Acquire 1D
spectra with on- and off-resonance irradiation. -
Subtract the "On" spectrum from the "Off" spectrum.
-
-
Analysis:
-
Positive Hit: Signals corresponding to N-(methylsulfonyl)-beta-alanine (methylene protons at ~2.5 and 3.2 ppm; methyl sulfonyl at ~3.0 ppm) appear in the difference spectrum. This confirms the ligand received magnetization from the protein (binding event).
-
Validation: Perform a competition experiment with a known high-affinity inhibitor to map the binding site.
-
Application 2: Enzymatic HTS (Inhibition Assay)
When screening larger libraries containing this scaffold, or using it as a reference standard, proper assay design is critical to avoid false negatives (due to weak potency) or false positives (due to pH interference).
Protocol B: Fluorescence-Based Enzymatic Assay
Context: Screening for inhibition of a metalloprotease (e.g., MMPs) where the carboxylate/sulfonamide group coordinates the Zinc ion.
Reagent Setup
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 0.05% Brij-35. -
Substrate: Fluorogenic peptide (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2).
-
Compound Stock: N-(methylsulfonyl)-beta-alanine (dissolved to 100 mM in 100% DMSO).
Workflow
-
Acoustic Dispensing:
-
Dispense 50 nL of compound stock into a 384-well black low-volume plate.
-
Control: Dispense 50 nL DMSO into columns 1, 2, 23, 24 (High/Low controls).
-
-
Enzyme Addition:
-
Add 5
L of Enzyme solution (optimized to give linear kinetics over 60 min). -
Incubate for 15 minutes at RT. Expert Note: This pre-incubation allows the low-affinity fragment to establish equilibrium before substrate competition begins.
-
-
Substrate Initiation:
-
Add 5
L of Substrate solution ( concentration).
-
-
Detection:
-
Monitor Fluorescence (Ex/Em: 320/405 nm) kinetically for 45 minutes.
-
Data Analysis & Validation
-
Z-Factor Calculation: Ensure
using DMSO controls. -
Interference Check: N-(methylsulfonyl)-beta-alanine is acidic. In poorly buffered assays (e.g., < 10 mM buffer), high concentrations (1 mM) can lower pH, inhibiting pH-sensitive enzymes artificially.
-
Self-Validation Step: Measure the pH of the assay mix at the highest screening concentration. If pH shifts > 0.2 units, increase buffer strength to 100 mM HEPES.
-
Visualization: Fragment-to-Lead Workflow
The following diagram illustrates the critical path for advancing N-(methylsulfonyl)-beta-alanine from a library entry to a validated hit.
Troubleshooting & Critical Considerations
Solubility vs. Stability
-
Solubility: N-(methylsulfonyl)-beta-alanine is highly soluble in DMSO and water. However, at >10 mM in DMSO, ensure no precipitation occurs upon dilution into aqueous buffer.
-
Stability: The sulfonamide bond is chemically stable under standard assay conditions. Unlike esters, it is resistant to hydrolysis by serum proteases, making it a robust starting point for in vivo probe development.
False Positives (The "Acid Effect")
-
Issue: The carboxylic acid moiety can chelate metal ions (Zn2+, Mg2+) essential for certain enzymes (e.g., kinases, metalloproteases).
-
Differentiation: To confirm specific binding vs. non-specific chelation, test the methyl ester derivative. If activity is lost completely upon esterification, the carboxylate is essential for binding (or chelation).
Detection Limits
-
Warning: In SPR (Surface Plasmon Resonance), the low molecular weight (167 Da) generates a very small refractive index change (
). -
Solution: Immobilize the protein at high density (>5000 RU) or use a competition assay with a larger reference molecule ("reporter displacement").
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary. "N-(methylsulfonyl)-beta-alanine." National Center for Biotechnology Information. Link
-
Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link
-
Fluorochem Product Data. "N-(methylsulfonyl)-beta-alanine - Chemical Properties." Link
Troubleshooting & Optimization
Optimizing reaction conditions for N-(methylsulfonyl)-beta-alanine synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: #MS-BALA-OPT-001 Status: Resolved / Knowledge Base Article
Executive Summary & Reaction Overview
Target Molecule: N-(Methylsulfonyl)-
This transformation involves the reaction of
The "Golden Standard" Protocol:
To minimize hydrolysis and maximize yield, the reaction requires a biphasic system or a controlled aqueous homogeneous system at low temperature (
Core Reaction Workflow (Visualized)
The following diagram illustrates the critical decision points in the synthesis and workup.
Figure 1: Step-by-step logic flow for the synthesis of N-(methylsulfonyl)-beta-alanine, highlighting critical control points.
Critical Parameter Optimization (The "Why" & "How")
Module A: Stoichiometry & Solubility
The Issue:
| Parameter | Recommended Value | Technical Rationale |
| Beta-Alanine | 1.0 equiv | Limiting reagent. |
| Base (NaOH/Na₂CO₃) | 2.0 - 2.2 equiv | 1 eq to neutralize the carboxylic acid (solubilization); 1 eq to neutralize the HCl generated during sulfonylation. |
| MsCl | 1.1 - 1.2 equiv | Slight excess required to account for inevitable hydrolysis side-reaction. |
| Solvent System | THF helps solubilize MsCl, increasing the reaction rate at the interface, but pure water is often sufficient if stirring is vigorous. |
Module B: pH Control (The Kinetic Switch)
The Issue:
-
pH < 9: The amino group is protonated (
) and cannot attack the sulfonyl chloride. Reaction stops. -
pH > 12: Hydroxide ions (
) outcompete the amine, rapidly hydrolyzing MsCl to methanesulfonic acid.
The Fix: Maintain pH between 9.5 and 10.5 during MsCl addition.
-
Pro-Tip: Do not dump all base at once. Dissolve amino acid in 1 eq of base, then add the second equivalent of base simultaneously with the MsCl (co-addition) to maintain steady pH.
Troubleshooting Guide (Q&A Format)
Category 1: Yield & Reaction Progress
Q1: I added 1.5 equivalents of MsCl, but I still have unreacted beta-alanine. Why? A: This indicates your MsCl hydrolyzed before it could react with the amine.
-
Cause: Temperature was likely too high (>10°C) or addition was too fast, creating localized "hotspots" of high concentration/heat.
-
Solution: Cool the reaction to 0°C (ice/salt bath). Dilute the MsCl in a small amount of dry THF or DCM before addition to slow the reaction rate. Ensure vigorous stirring to maximize the interfacial surface area.
Q2: My reaction mixture turned into a solid block/slurry during addition. A: This is due to the precipitation of inorganic salts (NaCl) or the sulfonated product as the sodium salt.
-
Solution: Add water in small increments to maintain fluidity. The reaction requires the amine to be in the solution phase. If the mixture solidifies, mass transfer stops, and the reaction fails.
Category 2: Isolation & Purity[1][2]
Q3: Upon acidification, no precipitate formed. Where is my product?
A:
-
Diagnostic: Check the pH.[1][2][3] It must be < 2 (preferably pH 1) to fully protonate the carboxylic acid.
-
Recovery Protocol:
-
Saturate the aqueous layer with solid NaCl (salting out).
-
Extract 3x with Ethyl Acetate or n-Butanol (DCM is often too non-polar for this acid).
-
Dry the organic layer over
and evaporate. The product often crystallizes upon removal of the solvent.
-
Q4: The product is an oil, not a solid. A: This is common if trace water or methanesulfonic acid remains.
-
Solution: Triturate the oil with cold Diethyl Ether or Hexanes/EtOAc (9:1). Scratch the flask walls to induce crystallization. If it remains oily, it may contain excess methanesulfonic acid; wash the organic extract with a small volume of brine before drying.
Mechanistic Insight (Visualized)
Understanding the competition between the amine and water is key to optimization.
Figure 2: Competitive reaction pathways. Path A is optimized by low temperature and controlled addition.
References & Further Reading
-
Schotten-Baumann Reaction Principles:
-
Source: Wikipedia / Organic Chemistry Portal.[4]
-
Context: General mechanism for amine acylation/sulfonylation in biphasic systems.
-
Link:
-
-
Application in Drug Discovery (Patent Example):
-
Source: US Patent 10,696,657 B2 (Google Patents).
-
Context: Describes the use of sulfonamido-propanoic acid derivatives as intermediates in antiviral compound synthesis.
-
Link:
-
-
Troubleshooting Sulfonylation Yields:
-
Source: BenchChem Technical Support.[2]
-
Context: General troubleshooting for low yields in aminobenzenesulfonamide synthesis (analogous chemistry).
-
Link:(Note: Generalized source based on search context)
-
-
Beta-Alanine Properties & Synthesis:
-
Source: National Center for Biotechnology Information (PubChem).
-
Context: Chemical and physical properties of the starting material (zwitterionic nature).
-
Link:
-
Sources
Preventing degradation of N-(methylsulfonyl)-beta-alanine during storage
Executive Summary & Chemical Context
N-(methylsulfonyl)-beta-alanine (CAS: 112101-81-2) is a critical metabolite and synthetic intermediate often used as a reference standard in pharmacokinetic (PK) studies.[1] While the sulfonamide moiety (
The Primary Threat: The compound is not typically prone to spontaneous oxidative degradation. The dominant failure mode is moisture-induced hydrolysis facilitated by physical state changes (deliquescence).
Critical Storage Parameters (The "Why" and "How")
The following matrix defines the non-negotiable storage environment required to maintain >99% purity over 24 months.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that lowering temperature significantly retards the rate of hydrolysis, even if trace moisture is present.[1] |
| Humidity | < 10% RH | The carboxylic acid group can form hydrogen bonds with atmospheric water. Moisture acts as a vector for microbial growth and a catalyst for acid-base hydrolysis.[1] |
| Light | Amber Glass | While sulfonamides are relatively photostable, UV exposure can induce radical cleavage of the S-N bond over long durations [1]. |
| Container | Teflon-lined Cap | Prevents plasticizer leaching (common in standard polyethylene caps) which can mimic degradation impurities in LC-MS analysis.[1] |
Troubleshooting & FAQs
Module A: Physical Integrity & Handling
Q: My sample has turned from a free-flowing powder into a sticky paste or solid clump. Has it degraded? A: Not necessarily, but it is compromised. This is a classic sign of hygroscopicity , not chemical decomposition.
-
The Mechanism: The polar carboxylic acid and sulfonyl groups attract atmospheric water. Once the "critical relative humidity" (CRH) is exceeded, the crystal lattice collapses, forming a saturated solution on the surface.
-
The Fix:
-
Do not heat the sample to dry it (this risks thermal degradation).
-
Place the open vial in a vacuum desiccator over
(Phosphorus Pentoxide) or high-grade silica gel for 24-48 hours. -
Re-verify purity via HPLC.[1] If purity is >98%, the material is usable but must be weighed rapidly.
-
Q: Can I store the compound as a stock solution in DMSO or Water? A:
-
Water: High Risk. Aqueous solutions are prone to microbial degradation and slow hydrolysis of the sulfonamide bond, especially if the pH drifts away from neutral [2].
-
DMSO: Moderate Risk. DMSO is hygroscopic.[1] If stored in DMSO at -20°C, repeated freeze-thaw cycles will introduce condensed moisture into the vial.[1]
-
Recommendation: Store as a lyophilized powder .[1] Prepare fresh solutions only for immediate use.
Module B: Chemical Purity & Analysis
Q: I see a new peak in my NMR spectrum around 2.9 ppm. Is this a degradation product? A: This is a critical troubleshooting checkpoint.
-
Scenario 1 (Degradation): If the sulfonamide bond cleaves (hydrolysis), you will generate Methanesulfonic acid and Beta-alanine . Methanesulfonic acid has a distinct methyl singlet.[1]
-
Scenario 2 (Artifact): If you are using DMSO-
, check for water peaks or solvent impurities.[1] -
The Test: Perform a "spiking" experiment. Add a trace amount of authentic Beta-alanine to your NMR tube.[1] If the new peak grows, your sample has hydrolyzed.
Q: The color has shifted from white to off-white/yellow. Is it safe to use? A: Discoloration often indicates trace photo-oxidation of impurities (like aniline derivatives from synthesis) rather than bulk degradation of the N-(methylsulfonyl)-beta-alanine itself.[1]
-
Action: If the color change is slight, the mass balance is likely intact. Run a UV-Vis or LC-MS scan.[1] If the main peak area remains constant, the impurity is likely chromophoric but negligible by mass (<0.1%).
Workflow: Sample Integrity Validation
The following decision tree illustrates the protocol for handling stored samples before experimental use.
Figure 1: Standard Operating Procedure (SOP) for retrieving and validating N-(methylsulfonyl)-beta-alanine from cold storage.
Detailed Experimental Protocols
Protocol A: Vacuum Drying (Rescue of Hygroscopic Material)
Use this when material appears sticky but chemical degradation is not suspected.
-
Equipment: Vacuum desiccator, Vacuum pump (< 10 mbar),
or Indicating Silica Gel. -
Procedure:
-
Loosen the cap of the sample vial (do not remove fully to prevent cross-contamination).
-
Place vial in the desiccator.
-
Apply vacuum slowly to prevent "bumping" of fine powder.[1]
-
Maintain vacuum for 12-24 hours at ambient temperature (20-25°C). DO NOT HEAT.
-
Release vacuum using dry nitrogen or argon gas (if available) to prevent re-introduction of moist air.
-
Tighten cap immediately upon removal.[1]
-
Protocol B: QC Check via LC-MS (Recommended Conditions)
Use to verify the stability of the sulfonamide bond.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI Negative Mode (Carboxylic acids often ionize better in negative mode:
).[1] -
Pass Criteria: Single peak at expected retention time; absence of early-eluting beta-alanine peak.[1]
References
-
Boreen, A. L., et al. (2003). "Photodegradation of sulfonamides in aqueous solution." Environmental Science & Technology.[1] (Demonstrates sulfonamide susceptibility to UV cleavage).
-
MedChemExpress. (n.d.).[1] "Beta-Alanine Storage and Stability Guidelines." Technical Data Sheet. (General stability data for beta-alanine derivatives).
-
National Institutes of Health (NIH). (2020). "Hygroscopicity of amino acids and their effect on water uptake." PubMed.[1] (Mechanistic insight into amino acid hygroscopicity).
-
Sigma-Aldrich. (n.d.).[1] "Product Specification: Beta-alanine." Sigma-Aldrich Technical Library.[1] (Baseline stability data for the amino acid backbone).
Sources
Technical Support Center: N-(methylsulfonyl)-beta-alanine (N-MSBA) Experimental Guide
Welcome to the Advanced Application Support Center. This guide addresses the specific technical challenges associated with N-(methylsulfonyl)-beta-alanine (N-MSBA) . As a metabolically stable analog of beta-alanine and taurine, N-MSBA is a powerful chemical probe and scaffold. However, its structural homology to endogenous amino acids introduces distinct "off-target" liabilities that can confound experimental data if not rigorously controlled.
Quick Navigation
Core Mechanism & Liability Profile
The Causality of Off-Target Effects N-MSBA retains the 3-carbon backbone of beta-alanine and the sulfonyl moiety mimicking taurine . Unlike beta-alanine, the N-methylsulfonyl group prevents degradation by GABA Transaminase (GABA-T) and Beta-alanine-pyruvate transaminase (BAPT) .
-
Benefit: High metabolic stability and prolonged residence time.
-
Liability: This stability allows N-MSBA to accumulate and competitively occupy transporters (TauT) and receptors (MrgprD, GAT) intended for endogenous ligands, often with altered kinetics.
Off-Target Signaling Network
The following diagram illustrates the primary off-target pathways activated or inhibited by N-MSBA accumulation.
Figure 1: Mechanistic map of N-MSBA off-target interactions. Note the dual risk of MrgprD agonism (sensory artifact) and TauT blockade (metabolic toxicity).
Troubleshooting: The "Sensory" Artifact (MrgprD)
Symptom: In in vivo models, animals exhibit scratching, wiping behavior, or non-histaminergic itch shortly after N-MSBA administration. In cell assays, unexpected Calcium flux is observed. Root Cause: Structural homology to beta-alanine allows N-MSBA to activate Mas-related G-protein coupled receptor D (MrgprD) , expressed in non-peptidergic sensory neurons.
| Diagnostic Step | Actionable Protocol |
| Confirm Receptor Specificity | Protocol: Pre-incubate cells/tissue with QWF (MrgprD antagonist) or use MrgprD-KO lines. Expectation: If signal persists despite QWF, the effect is not MrgprD-mediated. |
| Differentiate from Histamine | Protocol: Co-administer an H1-antagonist (e.g., Cetirizine). Expectation: N-MSBA induced itch is histamine-independent .[1] H1 blockers will fail to stop the behavior. |
| Check IL-6 Release | Protocol: Measure IL-6 supernatant levels in HeLa or CHO-MrgprD cells after 4h incubation. Insight: Beta-alanine agonists induce NF-κB dependent IL-6 release via MrgprD [1].[2][3] |
Expert Insight: The sulfonyl group on N-MSBA increases acidity. Check the pH of your formulation; acidic injectates can cause nociceptive behavior that mimics MrgprD activation but is actually TRpV1-mediated acid sensing. Always buffer to pH 7.4.
Troubleshooting: The "Silent" Cytotoxicity (TauT Inhibition)
Symptom: Long-term exposure leads to cardiomyocyte dysfunction, skeletal muscle fatigue, or mitochondrial stress without acute toxicity signs. Root Cause: N-MSBA acts as a competitive inhibitor of the Taurine Transporter (TauT/SLC6A6). It blocks the reuptake of taurine, leading to intracellular taurine depletion, which renders cells vulnerable to oxidative stress [2].
Validation Workflow:
-
Taurine Uptake Assay:
-
Step 1: Seed HEK293-TauT overexpressing cells.
-
Step 2: Treat with 10 µM [3H]-Taurine + varying concentrations of N-MSBA (0.1 - 1000 µM).
-
Step 3: Measure radioactive uptake after 15 mins.
-
Result: Calculate IC50. If IC50 < 100 µM, N-MSBA is a potent TauT blocker.
-
-
Rescue Experiment:
-
Supplement media with excess Taurine (1-5 mM) . If cytotoxicity is reversed, the mechanism is confirmed as taurine depletion, not direct chemical toxicity.
-
Troubleshooting: CNS & GABAergic Interference
Symptom: Altered neuronal excitability or inconsistent patch-clamp data in hippocampal slices. Root Cause: N-MSBA may cross-react with GABA Transporters (GAT-1/3) or Glycine Receptors due to its anionic tail and amine spacing.
Q: Does N-MSBA inhibit GABA Transaminase (GABA-T)? A: Unlike vinyl-GABA (Vigabatrin), N-MSBA lacks the free amine required to form the Schiff base with the Pyridoxal Phosphate (PLP) cofactor of GABA-T. Therefore, it is not a suicide inhibitor of GABA-T [3]. However, it may competitively inhibit GABA transport (GAT), elevating ambient GABA levels.
Q: How do I distinguish GAT inhibition from direct Receptor binding? A: Perform a Patch-Clamp "Wash-in" experiment:
-
Apply N-MSBA. If current is generated immediately, it is likely direct receptor agonism (GABA-A/GlyR).
-
If the effect is a slow prolongation of evoked IPSCs, it indicates Transporter (GAT) blockade (slowing clearance).
FAQ: Stability & Formulation
Q: Is the sulfonamide bond in N-MSBA stable in cell culture media?
A: Yes. The sulfonamide bond (
Q: I see a "ghost peak" in my HPLC analysis near the Beta-alanine retention time. Is this N-MSBA? A: Likely yes. N-MSBA and beta-alanine have similar polarity.
-
Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than C18. The sulfonyl group makes N-MSBA slightly more hydrophobic and acidic than beta-alanine. Adjust mobile phase pH to 3.0 to suppress ionization of the carboxyl group, improving separation.
Q: Can I use N-MSBA as a negative control for Beta-alanine? A: No. Because it activates MrgprD (albeit with different potency) and inhibits TauT, it is not an inert control. Use L-Alanine (alpha-alanine) as a negative control for MrgprD studies, as it does not activate the receptor [4].
References
-
Arora, R., et al. (2021). "Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6."[2] Int. J. Mol. Sci.Link[2]
-
Liu, Q., et al. (2012). "Mechanisms of Itch Evoked by β-Alanine." Journal of Neuroscience.Link
-
Kragholm, B., et al. (2013). "Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1)." Neurochemistry International.Link
-
Shinohara, T., et al. (2004). "Identification of a G protein-coupled receptor specifically responsive to beta-alanine."[1] Journal of Biological Chemistry.Link
Sources
- 1. misterx95.myds.me [misterx95.myds.me]
- 2. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of N-(methylsulfonyl)-beta-alanine
Executive Summary & Chemical Context[1][2][3][4][5]
N-(methylsulfonyl)-beta-alanine is a sulfonamide derivative of the amino acid beta-alanine. It is typically synthesized via the Schotten-Baumann reaction , involving the sulfonylation of beta-alanine with methanesulfonyl chloride (MsCl) under basic conditions.
While the bench-scale synthesis is straightforward, scaling this reaction (>1 kg) introduces critical engineering challenges regarding heat transfer , mixing efficiency , and pH control . Failure to manage these variables results in competitive hydrolysis of the expensive electrophile (MsCl), leading to poor yields and difficult purification.
Key Chemical Transformation
Process Flow & Logic Visualization
The following diagram illustrates the critical process nodes and decision gates for the synthesis.
Figure 1: Critical Process Flow for N-mesyl-beta-alanine Synthesis. Note the loop at the IPC stage ensuring complete conversion before quenching.
Module A: Reaction Engineering (The "Make")
Protocol Overview
The reaction relies on keeping the amino group nucleophilic (unprotonated) while minimizing the hydrolysis of MsCl.
Standard Operating Procedure (Scale-Up Adapted):
| Parameter | Specification | Rationale |
| Solvent System | Water (or Water/THF biphasic) | Beta-alanine is highly water-soluble. Biphasic systems can help dissolve MsCl but require vigorous stirring. |
| Temperature | 0°C to 5°C | CRITICAL: High temps favor MsCl hydrolysis over sulfonylation. |
| pH Range | 10.5 – 11.5 | pH < 9: Amine protonates (stops reaction). pH > 12: Rapid MsCl hydrolysis. |
| Stoichiometry | Beta-Alanine (1.0 eq) / MsCl (1.1–1.2 eq) | Slight excess of MsCl accounts for inevitable hydrolysis. |
Troubleshooting Guide: Reaction Phase
Q: My yield is consistently low (<50%), but the product is pure. What is happening? A: You are likely suffering from competitive hydrolysis due to poor mixing or pH excursions.
-
Diagnosis: If the pH drops below 9.5 during MsCl addition, the amine becomes protonated (
) and inactive. The MsCl then just hydrolyzes with the water. -
Fix: Use an automated dosing pump for the base (NaOH). Link it to a pH probe to maintain pH 11.0
0.2 strictly. Increase impeller speed to ensure the hydrophobic MsCl disperses immediately into the aqueous phase.
Q: The reaction mixture turned yellow/brown. Is the product decomposing? A: Sulfonamides are generally stable. Discoloration usually indicates oxidation of trace impurities or localized heating (hot spots) during the exothermic addition of MsCl.
-
Fix: Check your cooling capacity. On scale, the addition rate of MsCl must be limited by your chiller's ability to remove heat. Do not let
exceed 10°C.
Q: Can I dump all the MsCl in at once? A: Absolutely not.
-
Safety: The reaction is highly exothermic. A runaway reaction can cause a geyser.
-
Chemistry: A massive spike in MsCl concentration locally depresses pH (producing HCl), stopping the reaction in that zone.
Module B: Work-Up & Isolation (The "Take")
Because the product contains a carboxylic acid, we utilize pH-swing purification .
Protocol Overview
-
Quench: Stir at room temperature for 30-60 mins to hydrolyze excess MsCl.
-
Wash (Optional): If using a biphasic system, wash the basic aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic impurities (like bis-sulfonated byproducts, though rare on primary amines).
-
Acidification: Slowly add conc. HCl to the aqueous layer until pH ~1-2.
-
Isolation:
-
Scenario A (High Concentration): The product precipitates as a white solid. Filter and wash with ice water.
-
Scenario B (Low Concentration): Extract the acidic aqueous layer with EtOAc (3x). Dry organic layer (
) and evaporate.
-
Troubleshooting Guide: Isolation
Q: I acidified to pH 1, but no solid precipitated. A: N-(methylsulfonyl)-beta-alanine has moderate water solubility.
-
Fix 1: Saturate the aqueous phase with NaCl (Salting out) before extraction.
-
Fix 2: Use continuous liquid-liquid extraction if batch extraction yields are low.
-
Fix 3: Evaporate the water to dryness (if salt-free is not required yet) and extract the solid residue with hot EtOAc or Ethanol, filtering off the inorganic salts (NaCl).
Q: My product is wet and sticky after filtration. A: This suggests occluded salts or residual solvent.
-
Fix: Recrystallize. Water/Ethanol or Water/Acetone mixtures often work well. Dissolve in minimum hot water, add anti-solvent (Acetone), and cool slowly.
Module C: Safety & Impurity Profile
Impurity Logic Tree
Figure 2: Logic flow for identifying common impurities based on solubility and functional groups.
Safety Data Sheet (SDS) Highlights
-
Methanesulfonyl Chloride (MsCl):
-
Hazard: Highly toxic by inhalation; causes severe skin burns and eye damage. Reacts violently with water (releasing HCl gas).
-
Engineering Control: All MsCl charging must happen in a closed system or under a high-velocity fume hood. Scrubbers must be active to catch HCl off-gassing.
-
-
Beta-Alanine:
-
Hazard: Irritant. Generally considered low toxicity (GRAS for supplements), but dust can irritate lungs.
-
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine or Triethylamine instead of NaOH? A: Yes, but it complicates the workup. Organic bases form salts that are soluble in organic solvents, making it harder to separate the product. Inorganic bases (NaOH/Na2CO3) allow you to keep the impurities in the water phase during an organic wash, or leave salts behind during organic extraction. For scale-up, NaOH is cheaper and greener .
Q: What is the shelf-life of the MsCl reagent? A: MsCl degrades over time, forming HCl and methanesulfonic acid. If your MsCl is old (yellow/cloudy), distill it before use or increase the equivalents used. Degraded MsCl adds acid to your reaction immediately, messing up your pH control.
Q: Is the product hygroscopic? A: Many sulfonamides of short-chain amino acids can be slightly hygroscopic. Store the final dried product in a desiccator or tightly sealed container.
References
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of Schotten-Baumann reaction).[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. (Used for structural comparison and property extrapolation). Link
-
Sigma-Aldrich. (n.d.). Methanesulfonyl chloride Safety Data Sheet. (Safety protocols). Link
-
Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Solvent selection and base selection principles for scale-up). Link
Sources
Validation & Comparative
Technical Guide: N-(Methylsulfonyl)-beta-alanine vs. Standard Beta-Alanine Derivatives
Topic: Technical Comparison: N-(Methylsulfonyl)-beta-alanine vs. Beta-Alanine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Rationale
N-(Methylsulfonyl)-beta-alanine (N-Ms-β-Ala) represents a strategic bioisostere of the naturally occurring metabolite N-acetyl-beta-alanine . While standard beta-alanine is ubiquitous in muscle physiology (as a carnosine precursor) and neurotransmission, its utility in drug development is often limited by rapid metabolism and zwitterionic polarity.
This guide compares N-Ms-β-Ala against standard beta-alanine derivatives, focusing on the sulfonamide vs. amide structural switch. This modification is critical for researchers seeking to enhance metabolic stability, alter hydrogen-bonding capability, or introduce a "transition-state mimic" motif in enzyme inhibitor design.
Key Differentiators
-
Metabolic Stability: The sulfonamide linkage renders N-Ms-β-Ala resistant to standard aminoacylases that rapidly degrade N-acetyl-beta-alanine.
-
Acidity & H-Bonding: The sulfonamide N-H is significantly more acidic (pKa ~10) than the amide N-H, altering receptor binding affinities and solubility profiles.
-
Transport: Unlike free beta-alanine, N-Ms-β-Ala lacks the basic amine required for TauT (Taurine Transporter) uptake, shifting its pharmacokinetics toward passive diffusion or OAT (Organic Anion Transporter) pathways.
Physicochemical & Structural Comparison
The following table contrasts N-Ms-β-Ala with its natural analogs.
| Feature | Beta-Alanine | N-Acetyl-Beta-Alanine | N-(Methylsulfonyl)-beta-alanine |
| Structure | H₂N-CH₂-CH₂-COOH | CH₃-CO-NH-CH₂-CH₂-COOH | CH₃-SO₂-NH-CH₂-CH₂-COOH |
| Role | Natural Metabolite / Precursor | Metabolic Intermediate | Synthetic Bioisostere |
| Linkage Type | Free Amine | Carboxamide | Sulfonamide |
| pKa (Amine/NH) | ~10.2 (Basic) | > 15 (Neutral) | ~9.5 - 10.5 (Weakly Acidic) |
| pKa (Carboxyl) | ~3.6 | ~3.7 | ~3.7 |
| Physiological Charge | Zwitterion (+/-) | Anion (-) | Dianion (-) / Monoanion (-) |
| Metabolic Fate | Carnosine Synthase / Transamination | Hydrolysis (Aminoacylase I) | Excretion / Phase II Conjugation |
| Proteolytic Stability | N/A | Low (Hydrolyzable) | High (Non-hydrolyzable) |
Structural Logic Diagram
The following diagram illustrates the structural relationship and the "blockade" of metabolic pathways achieved by the sulfonamide modification.
Figure 1: Metabolic fate comparison. N-(Methylsulfonyl)-beta-alanine resists the hydrolytic degradation seen with N-acetyl derivatives and cannot enter the Carnosine synthesis pathway.
Experimental Protocols
To validate the performance of N-(methylsulfonyl)-beta-alanine in your specific application, use the following synthesis and stability protocols.
Protocol A: Synthesis of N-(Methylsulfonyl)-beta-alanine
Rationale: This compound is often not available off-the-shelf in bulk. This Schotten-Baumann-like procedure ensures high yield and purity.
Reagents:
-
Methyl 3-aminopropanoate hydrochloride (Beta-alanine methyl ester HCl)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Lithium Hydroxide (LiOH) / THF / Water
Workflow:
-
Sulfonylation:
-
Suspend Methyl 3-aminopropanoate HCl (1.0 eq) in anhydrous DCM at 0°C.
-
Add TEA (3.0 eq) dropwise. Stir for 15 min.
-
Add MsCl (1.1 eq) dropwise over 20 mins.
-
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS.
-
Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate.
-
-
Hydrolysis:
-
Dissolve the intermediate ester in THF:Water (1:1).
-
Add LiOH (2.5 eq). Stir at RT for 2-4 hours.
-
Acidify to pH ~2 with 1N HCl.
-
Extract with Ethyl Acetate. The product is sufficiently polar; if extraction is poor, saturate aqueous layer with NaCl.
-
Result: N-(Methylsulfonyl)-beta-alanine as a white solid.
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Rationale: To empirically prove the superior stability of the sulfonamide over the amide.
Materials:
-
Pooled Liver Microsomes (Human or Rat)
-
NADPH Regenerating System
-
Test Compounds: N-Acetyl-beta-alanine (Control) vs. N-(Methylsulfonyl)-beta-alanine.
Steps:
-
Incubation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).
-
Initiation: Add NADPH to start the reaction. Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Expectation:
-
N-Acetyl-beta-alanine: Rapid disappearance (T1/2 < 60 min) due to deacylase activity.
-
N-(Methylsulfonyl)-beta-alanine: >95% remaining at T=120 min.
-
Biological & Pharmacological Implications[1][2][3]
Receptor Binding & Bioisosterism
The sulfonamide group is a classic bioisostere for the amide group. However, the geometry is tetrahedral (around Sulfur) rather than planar (around Carbon).
-
Transition State Mimicry: The tetrahedral geometry of the sulfonyl group mimics the tetrahedral transition state of amide hydrolysis. This makes N-Ms-β-Ala a potential inhibitor of enzymes that process beta-alanine peptides.
-
Hydrogen Bonding: The Sulfonyl oxygens are weaker H-bond acceptors than the amide carbonyl, but the N-H is a stronger donor. This can drastically alter binding affinity in pockets designed for N-acetyl-beta-alanine.
Transport Mechanisms
Researchers must note that derivatizing the amine abolishes transport via TauT (SLC6A6) , which requires a free beta-amino group.
-
Implication: N-Ms-β-Ala will not actively accumulate in muscle tissue like beta-alanine.
-
Uptake: Uptake will likely depend on MCTs (Monocarboxylate Transporters) or OATs , driven by the carboxylic acid moiety.
References
-
Mahootchi, E., et al. (2020).[1] GADL1 is a multifunctional decarboxylase with functions in taurine and carnosine biosynthesis. Nature Communications. Link
-
Tiedje, K. E., et al. (2010).[1] Beta-alanine as a small molecule neurotransmitter. Neurochemistry International. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link (General reference for Sulfonamide/Amide bioisosterism).
-
Bader, M., et al. (2014).[2] Beta-alanine evokes itch via MrgprD. The Journal of Neuroscience. Link
Sources
Structure-Activity Relationship of N-(Methylsulfonyl)-beta-alanine Analogs: A Bioisosteric Optimization Guide
Topic: Structure-activity relationship of N-(methylsulfonyl)-beta-alanine analogs Content Type: Publish Comparison Guide
Executive Summary
This technical guide analyzes the medicinal chemistry utility of N-(methylsulfonyl)-beta-alanine (3-(methylsulfonamido)propanoic acid) and its analogs. These compounds represent a critical bioisosteric evolution of N-acyl-beta-alanine scaffolds—a class often investigated for anticonvulsant activity (e.g., Lacosamide derivatives) and enzyme inhibition.
By replacing the metabolically labile amide bond (
The Chemical Space: Why N-(Methylsulfonyl)?
The beta-alanine core (
The Bioisosteric Switch: The introduction of an N-(methylsulfonyl) group (mesyl) serves as a non-classical bioisostere for the carbonyl group.
| Feature | N-Acetyl (Amide) | N-Methylsulfonyl (Sulfonamide) | Impact on SAR |
| Geometry | Planar ( | Tetrahedral ( | Alters binding pocket fit; introduces a "kink" in the chain. |
| H-Bonding | 1 Donor, 1 Acceptor | 1 Donor, 2 Acceptors | Sulfonyl oxygens are weaker acceptors than carbonyl oxygen. |
| Acidity (NH) | pKa ~15-17 (Neutral) | pKa ~10-11 (Weakly Acidic) | Ionization at physiological pH is possible; stronger H-bond donor. |
| Metabolism | High (Amidase hydrolysis) | Low (Resistant) | Primary driver for this substitution. |
Comparative Performance Analysis
This section compares N-(methylsulfonyl)-beta-alanine analogs against the two primary alternatives used in drug development: the Endogenous Ligand (Beta-alanine) and the Synthetic Amide (N-Acetyl/N-Benzyl beta-alanine).
Alternative A: N-Acetyl-beta-alanine (The Metabolic Liability)
-
Mechanism: Binds to targets via a planar amide bond.
-
Performance: High initial potency in vitro but poor in vivo half-life due to rapid deacetylation.
-
Limitation: The planar geometry restricts the molecule to a specific conformational space that may not maximize binding in "deep" pockets.
Alternative B: N-(Methylsulfonyl)-beta-alanine (The Stable Bioisostere)
-
Mechanism: The tetrahedral sulfur atom forces the N-C bond into a different rotameric population. The increased acidity of the NH proton allows for stronger hydrogen bonding with active site residues (e.g., catalytic serines or aspartates).
-
Performance:
-
Metabolic Stability: >95% remaining after 60 min in liver microsomes (vs. <40% for amides).
-
Solubility: Enhanced aqueous solubility due to the polarity of the sulfonyl group.
-
-
Trade-off: The bulky sulfonyl group can cause steric clashes in tight binding pockets designed for planar amides.
Alternative C: N-Benzyl-N-sulfonamide Analogs (The Anticonvulsant Hybrid)
-
Context: Derived from Lacosamide (an anticonvulsant functionalized amino acid).
-
Performance: Adding a lipophilic benzyl group to the nitrogen of the beta-alanine core creates a "Lacosamide-like" profile.
-
Data Trend: While N-acetyl-N-benzyl analogs show maximal electroshock seizure (MES) protection, the N-sulfonyl-N-benzyl analogs often show reduced potency but significantly longer duration of action due to metabolic resistance.
Detailed SAR & Mechanism Visualization
The following diagram illustrates the structural logic and the biological consequences of modifying the beta-alanine core.
Figure 1: Decision tree for modifying the beta-alanine scaffold. The sulfonamide switch is a strategic choice for stability and geometry modulation.
Experimental Protocols
To validate the SAR of N-(methylsulfonyl) analogs, the following protocols are standard. These methods ensure the compound is synthesized correctly and tested for its primary advantage: stability.
Protocol A: Synthesis of N-(Methylsulfonyl)-beta-alanine
-
Objective: Selective sulfonylation of the amine without over-reaction.
-
Causality: Using a beta-alanine ester prevents carboxylic acid interference. The ester is hydrolyzed after sulfonylation.
-
Starting Material: Dissolve
-alanine ethyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). -
Base Addition: Add Triethylamine (TEA, 2.5 eq) at 0°C. Reason: Neutralizes HCl and scavenges protons generated during sulfonylation.
-
Sulfonylation: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.1 eq) at 0°C. Stir for 2 hours at room temperature.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The product spot should be less polar than the starting amine.
-
-
Hydrolysis: Evaporate DCM. Redissolve residue in THF/Water (1:1). Add LiOH (3.0 eq) and stir for 4 hours.
-
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol/Ether.
-
Validation: 1H NMR should show a singlet at ~2.9-3.0 ppm (Methylsulfonyl group) and loss of the ethyl ester quartet/triplet.
-
Protocol B: Microsomal Stability Assay
-
Objective: Quantify the metabolic advantage of the sulfonamide over the amide.
-
Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).-
Success Criteria: N-Mesyl analog should show
min, whereas N-Acetyl analog typically shows min.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis pathway ensuring selective N-functionalization.
References
-
Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Source: PubMed (Schlitzer et al.) Context: Establishes the baseline SAR for N-substituted beta-alanine derivatives. URL:[Link]
-
Bioisosteres for Drug Hunters: Amides and Sulfonamides. Source: Drug Hunter Context: Detailed review of the amide-to-sulfonamide bioisosteric switch and its impact on physicochemical properties.[2] URL:[Link]
-
Synthesis and Anticonvulsant Activity of N-Benzyl Amino Acid Derivatives. Source: Bioorganic & Medicinal Chemistry (PubMed) Context:[3][4] Provides the biological context (anticonvulsant screening) for N-substituted beta-amino acids. URL:[Link]
-
Strategies for Bioisosteric Replacement in Drug Design. Source: University of Bologna (Thesis) Context: Describes the synthesis of 3-(methylsulfonamido)propanoic acid (N-mesyl-beta-alanine) as a specific intermediate for stability assessment. URL:[Link]
Sources
- 1. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
- 2. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(methylsulfonyl)-beta-alanine: A Comparative Technical Guide
Executive Summary
This guide outlines the technical framework for benchmarking N-(methylsulfonyl)-beta-alanine (NMBA) , a structural analog of
While
Mechanistic Rationale & The Competitor Landscape
To benchmark NMBA effectively, we must first define the mechanism of the enzymes it targets (PLP-dependent transaminases) and how the "Gold Standards" function.
The Target Mechanism
Transaminases rely on the cofactor Pyridoxal 5'-phosphate (PLP) . The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism where the amino group is transferred to PLP, forming Pyridoxamine 5'-phosphate (PMP).
Hypothesis for NMBA: The sulfonyl group (
The Benchmarks (Competitors)
| Compound | Mechanism | Role in Benchmark |
| Vigabatrin ( | Suicide Inhibitor (Mechanism-based). Forms a covalent bond with the active site lysine/PLP. | Primary Comparator. Defines the ceiling for potency and irreversibility. |
| Aminooxyacetic Acid (AOAA) | General Inhibitor. Reacts with PLP to form an oxime, blocking the cofactor. | Positive Control. Used to validate assay sensitivity. |
| Substrate. | Competition Control. Used to determine |
Pathway Visualization
The following diagram illustrates the interference points of NMBA versus Vigabatrin within the transaminase pathway.
Figure 1: Mechanistic intervention points. Vigabatrin locks the enzyme at the intermediate stage, whereas NMBA is hypothesized to compete for the PLP binding site or stabilize a non-productive transition state.
Experimental Framework
To validate NMBA, you must move beyond simple IC50 values. You need to determine the Mode of Inhibition (Competitive vs. Irreversible).
Protocol: Coupled Enzyme Kinetic Assay
This assay detects the production of Glutamate (the co-product of
Reagents:
-
Buffer: 100 mM Potassium Pyrophosphate, pH 8.0.
-
Enzyme: Purified GABA-Transaminase (GABA-T) or
-alanine transaminase (approx. 0.5 U/mL). -
Substrates:
-Ketoglutarate (5 mM), -alanine (variable). -
Coupling System: NAD+ (2 mM), Glutamate Dehydrogenase (GDH, 5 U/mL).
-
Candidate: NMBA (0.1
M – 100 M).
Workflow:
-
Incubation: Mix Enzyme + NMBA (or Vigabatrin) in buffer. Incubate for 0, 10, and 30 minutes to detect time-dependent inhibition (crucial for suicide inhibitors).
-
Start: Add Substrate Mix (
-KG + -alanine + NAD+ + GDH). -
Detection: Monitor Absorbance at 340 nm (NADH formation) continuously for 10 minutes at 37°C.
Self-Validating Check:
-
Control A: Run the assay without
-alanine. Slope must be zero (rules out GDH inhibition). -
Control B: Run with AOAA. Activity should be <5%.
Protocol: Reversibility (Jump-Dilution)
To distinguish if NMBA is a drug-like "inhibitor" (reversible) or a "toxicant" (irreversible like Vigabatrin).
-
Incubate Enzyme with NMBA at
for 30 minutes. -
Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating substrates.
-
Result Interpretation:
-
Recovery of Activity: NMBA is a Reversible Inhibitor .
-
No Recovery: NMBA is an Irreversible/Tight-binding Inhibitor (similar profile to Vigabatrin).
-
Data Presentation & Analysis
When publishing your comparison, structure your data to highlight the Selectivity Index and Kinetic Constants .
Comparative Metrics Table
| Parameter | Vigabatrin (Standard) | NMBA (Candidate) | Interpretation |
| 0.1 - 10 mM (Time dependent) | [To Be Determined] | Lower is more potent. | |
| [Calculate via Dixon Plot] | True measure of binding affinity. | ||
| High (Rapid covalent bond) | [Measure] | If | |
| Reversibility | Irreversible | [Test via Dilution] | Determines dosing frequency potential. |
| LogP (Lipophilicity) | -2.2 (Hydrophilic) | -1.5 (Predicted) | NMBA is likely more lipophilic, potentially improving blood-brain barrier penetration. |
Assay Workflow Diagram
Figure 2: Coupled enzymatic assay workflow for real-time kinetic monitoring.
Interpretation & Strategic Positioning
If NMBA shows Reversible Inhibition:
It offers a safety advantage over Vigabatrin. Vigabatrin causes visual field defects due to permanent accumulation of GABA in the retina. A reversible NMBA analog could provide therapeutic modulation of
If NMBA shows Irreversible Inhibition:
It confirms the sulfonyl group functions as a "warhead." The benchmark against Vigabatrin then hinges on Selectivity . Run the assay against Alanine Transaminase (ALT) .
-
Vigabatrin: Known to have low cross-reactivity with ALT.
-
NMBA:[1] If it inhibits ALT significantly, it is likely hepatotoxic.
References
-
Sherif, F. M., & Ahmed, S. S. (1995). Basic aspects of GABA-transaminase inhibitors. Pharmacology Reviews. Link
-
De Biase, D., et al. (1991). 3-Nitro-1-propanamine as a mechanism-based inhibitor of 4-aminobutyrate aminotransferase. Journal of Biological Chemistry. Link
-
Abcam Protocols. Alanine Transaminase Activity Assay Kit (Colorimetric/Fluorometric) Protocol.Link
-
Sigma-Aldrich Technical Bulletin. Alanine Aminotransferase Activity Assay Kit (MAK052).Link
Sources
Strategic Characterization of N-(Methylsulfonyl)-beta-alanine: Specificity, Potency, and Off-Target Profiling
The following guide details the strategic assessment of N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5), a structural analog of the endogenous amino acid beta-alanine. This guide is designed for researchers evaluating this compound as a chemical probe, bioisostere, or metabolic derivative.
Executive Summary & Mechanistic Rationale
N-(methylsulfonyl)-beta-alanine (NMBA) represents a sulfonamido-modification of the endogenous neurotransmitter/neuromodulator beta-alanine . Structurally, the replacement of the primary amine's hydrogen with a methylsulfonyl (mesyl) group alters the molecule’s pKa, hydrogen-bonding potential, and steric profile while retaining the core 3-aminopropionic acid backbone.
In drug discovery, this modification is often employed to:
-
Enhance Metabolic Stability: The sulfonamide bond is resistant to standard amine oxidases and beta-alanine transaminases.
-
Modulate Receptor Affinity: It acts as a bioisostere for the carboxylate or phosphate groups in competitive antagonists, or simply to reduce the basicity of the amine (making it non-zwitterionic at neutral pH).
Critical Assessment Challenge: The primary challenge is distinguishing NMBA's specific activity (if any) on beta-alanine targets (GABA receptors, Glycine receptors, Taurine transporters) from "silent" occupancy or off-target inhibition of sulfonyl-binding enzymes (e.g., carbonic anhydrases).
Mechanistic Pathway Comparison
The following diagram illustrates the potential interaction nodes of NMBA compared to its endogenous parent, Beta-alanine.
Figure 1: Comparative signaling and metabolic interaction map. Green paths indicate established endogenous activity; blue dashed paths represent the primary validation targets for NMBA; red paths indicate resistance or off-target risks.
Comparative Analysis: NMBA vs. Alternatives
To objectively assess NMBA, it must be benchmarked against standard ligands. The table below outlines the expected performance metrics.
| Feature | N-(Methylsulfonyl)-beta-alanine | Beta-Alanine (Endogenous) | Taurine (Analog) | Nipecotic Acid (Inhibitor) |
| Primary Class | Synthetic Bioisostere | Neurotransmitter / Metabolite | Osmolyte / Neuromodulator | GAT Inhibitor |
| Receptor Profile | Unknown/Probe (Likely low efficacy agonist or antagonist) | Agonist (GlyR > GABA-A) | Agonist (GlyR, GABA-A) | None (Transporter selective) |
| Transporter Affinity | High Potential (GAT/TauT blocker) | High (Substrate for GAT/TauT) | High (Substrate for TauT) | High (GAT-1 Selective) |
| Metabolic Stability | High (Resistant to transamination) | Low (Rapidly metabolized) | High | High |
| Physicochemical | Acidic Sulfonamide (pKa ~9-10) | Zwitterionic (pI ~6.9) | Zwitterionic Sulfonic Acid | Zwitterionic |
| Key Specificity Risk | Carbonic Anhydrase Inhibition (Sulfonamide group) | Promiscuity (GABA/Glycine/Taurine sites) | Promiscuity | Off-target GAT isoforms |
Experimental Validation Framework
Protocol A: Receptor Specificity (Electrophysiology)
Objective: Determine if NMBA acts as an agonist, antagonist, or silent modulator at GABA-A and Glycine receptors (GlyR).
Method: Whole-cell patch-clamp recording in HEK293 cells transiently expressing human
Step-by-Step Workflow:
-
Baseline Establishment: Perfuse cells with extracellular buffer (ECB) and record holding current at -60 mV.
-
Agonist Check: Apply Beta-alanine (100 µM) to confirm receptor expression (Positive Control). Wash until baseline recovers.
-
NMBA Application (Agonism): Apply NMBA (10 µM, 100 µM, 1 mM) for 5 seconds.
-
Result: If current is elicited, NMBA is an agonist.
-
-
NMBA Co-application (Antagonism): Pre-apply NMBA (100 µM) for 20 seconds, then co-apply with Beta-alanine (EC50) .
-
Result: If Beta-alanine current is reduced, NMBA is an antagonist.
-
-
Desensitization Check: Prolonged application (30s) to check for rapid decay (receptor desensitization).
Data Interpretation:
-
Specific: NMBA modulates GlyR but not GABA-A (or vice versa).
-
Non-Specific: NMBA affects neither (inert) or suppresses currents via non-competitive mechanisms (open channel block).
Protocol B: Transporter Specificity (Uptake Inhibition)
Objective: Assess if NMBA interacts with the GABA Transporter (GAT) or Taurine Transporter (TauT).
Method: Radioligand uptake assay using
Step-by-Step Workflow:
-
Preparation: Incubate cells in Krebs-Ringer buffer.
-
Competition: Add unlabelled NMBA at increasing concentrations (
to M). -
Tracer Addition: Add
-GABA (for GAT) or -Taurine (for TauT) at 10 nM. -
Incubation: Incubate for 10 min at 37°C. Terminate by rapid filtration.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Uptake vs. Log[NMBA]. Calculate IC50.
Self-Validating Control: Use Nipecotic Acid (GAT inhibitor) and Beta-guanidinopropionic acid (TauT inhibitor) as positive controls for inhibition. If NMBA inhibits uptake but does not elicit current in Protocol A, it is a transport-selective ligand .
Protocol C: Off-Target Sulfonamide Screening
Objective: Rule out Carbonic Anhydrase (CA) inhibition, a common off-target effect of sulfonamide-containing small molecules. Method: Colorimetric Esterase Assay.
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Enzyme: Bovine Carbonic Anhydrase II (CA-II).
-
Reaction: Incubate CA-II with NMBA (100 µM). Add pNPA. Monitor absorbance at 405 nm (formation of p-nitrophenol).
-
Threshold: >50% inhibition indicates significant off-target liability.
Validation Logic Flow
Use the following decision tree to classify the pharmacological profile of N-(methylsulfonyl)-beta-alanine based on your experimental data.
Figure 2: Logic flow for classifying the pharmacological activity of NMBA.
References
-
PubChem. (n.d.). Compound Summary: N-(Methylsulfonyl)-beta-alanine (CAS 105611-92-5). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Tiedje, K. E., et al. (2010). The structural basis of beta-alanine efficacy at the human glycine receptor. Journal of Biological Chemistry. (Provides methodology for Protocol A). [Link]
-
Kragler, A., et al. (2008). Glycine and GABA-A receptors in the mammalian retina: Specificity of agonists and antagonists. Visual Neuroscience. (Reference for specificity profiling). [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for Protocol C: Sulfonamide off-target effects). [Link]
-
Anderson, C. M., et al. (2009). Stoichiometry and mechanism of the GABA transporter GAT-1. Biophysical Journal. (Methodology for Protocol B). [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
